Molecular Weight, Formula, and Structural Elucidation of Maltobionic Acid Dicyclohexylammonium Salt: A Comprehensive Technical Guide
Executive Summary Maltobionic acid (4-O-α-D-glucopyranosyl-D-gluconic acid) is a polyhydroxy bionic acid gaining significant traction in the food, cosmetic, and pharmaceutical industries due to its potent antioxidative a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Maltobionic acid (4-O-α-D-glucopyranosyl-D-gluconic acid) is a polyhydroxy bionic acid gaining significant traction in the food, cosmetic, and pharmaceutical industries due to its potent antioxidative and metal-chelating properties[1]. However, free sugar acids are notoriously difficult to isolate; they are highly hygroscopic and tend to form intractable syrups or spontaneously dehydrate into lactones. To circumvent this limitation, researchers and drug development professionals isolate these compounds as dicyclohexylammonium (DCHA) salts. This whitepaper provides an in-depth physicochemical profiling, structural rationale, and analytical validation protocols for Maltobionic Acid Dicyclohexylammonium Salt.
Physicochemical Profiling and Quantitative Data
The fundamental chemical identity of maltobionic acid dicyclohexylammonium salt is defined by the stoichiometric pairing of the maltobionate anion with the protonated dicyclohexylammonium cation. Table 1 summarizes the critical quantitative data required for analytical standardization and formulation[2],[3].
Property
Value
Analyte Name
Maltobionic Acid Dicyclohexylammonium Salt
CAS Registry Number
41092-97-1
Molecular Formula
C24H45NO12
Molecular Weight
539.62 g/mol
Accurate Mass
539.29 Da
Parent Acid Formula
C12H22O12 (Maltobionic Acid)
Counterion Formula
C12H23N (Dicyclohexylamine)
Table 1: Physicochemical and quantitative properties of Maltobionic Acid DCHA Salt.
Structural Elucidation & Causality of Experimental Choices
Understanding the causality behind the molecular formula (C24H45NO12) requires deconstructing the salt into its constituent parts:
The Anion (C12H21O12⁻): Maltobionic acid is generated by the selective oxidation of the anomeric carbon (C1) of maltose. This yields a carboxylic acid group, which readily deprotonates in neutral to slightly basic aqueous environments.
The Cation (C12H24N⁺): Dicyclohexylamine (DCHA) is a secondary amine featuring two bulky, non-polar cyclohexyl rings.
The Causality of Salt Selection: Why use DCHA? Free maltobionic acid is highly hydrophilic and resists crystallization. By introducing DCHA, the resulting salt benefits from the massive hydrophobic bulk of the two cyclohexyl rings. This dramatically reduces the aqueous solubility of the complex, shifting the thermodynamic equilibrium to favor precipitation when an antisolvent (like ethanol or acetone) is added. This self-validating precipitation mechanism ensures that the isolated C24H45NO12 product is highly pure and structurally stable, preventing the spontaneous lactonization that typically degrades free sugar acids over time.
Biocatalytic Synthesis & Isolation Workflow
The industrial and laboratory-scale production of maltobionic acid relies heavily on enzyme-catalyzed processes directly from starch or maltose[1]. Using a carbohydrate oxidase (e.g., from Microdochium nivale), maltose is regioselectively oxidized to maltobionic acid without the need for complex protecting-group chemistry[4].
Biocatalytic synthesis and isolation workflow of Maltobionic Acid DCHA salt.
Step-by-Step Methodology: Synthesis and Crystallization
Enzymatic Oxidation: Dissolve maltose in a pH-controlled buffer (pH 6.5). Introduce carbohydrate oxidase and catalase (to neutralize the H2O2 byproduct). Sparge the bioreactor with O2 to drive the oxidation of the anomeric carbon[4].
Enzyme Deactivation & Filtration: Once the conversion is complete (monitored via HPLC), heat the solution to 80°C for 10 minutes to denature the enzymes. Filter through a 0.22 µm membrane to remove precipitated proteins.
Salt Formation: To the aqueous filtrate containing maltobionic acid, add an equimolar amount of dicyclohexylamine (DCHA) dropwise under continuous stirring at room temperature.
Solvent-Antisolvent Precipitation: Slowly add cold absolute ethanol (acting as an antisolvent) to the aqueous mixture until the solution becomes turbid. Seed crystals can be added at this stage if available.
Harvesting: Chill the suspension to 4°C for 12 hours to maximize thermodynamic yield. Recover the white crystalline C24H45NO12 precipitate via vacuum filtration, wash with cold ethanol, and dry under vacuum at 40°C.
To confirm the molecular weight (539.62 g/mol ) and formula (C24H45NO12), a dual-mode Liquid Chromatography-Mass Spectrometry (LC-MS) approach is mandatory. Because the analyte is a salt, standard positive-only or negative-only MS will fail to capture the complete molecular picture. This protocol is designed as a self-validating system to ensure both the anion and cation are properly quantified.
Step-by-Step Methodology: LC-MS Verification
Sample Preparation: Dissolve 1 mg of the synthesized maltobionic acid DCHA salt in 1 mL of LC-MS grade Water:Acetonitrile (50:50 v/v). Crucial Causality: Do not add strong acids (like TFA) to the diluent, as this will suppress the ionization of the maltobionate anion.
Chromatographic Separation: Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC is chosen over standard C18 because the highly polar maltobionate anion will not retain on reversed-phase media.
Negative Ion Mode (ESI-): Scan for the maltobionate anion. The self-validating target is the deprotonated molecular ion [M-H]⁻ at m/z 357.10 (corresponding to the C12H21O12⁻ fragment).
Positive Ion Mode (ESI+): Switch the polarity to scan for the counterion. The target is the protonated dicyclohexylamine[M+H]⁺ at m/z 182.19 (corresponding to the C12H24N⁺ fragment).
Data Synthesis: The presence of both m/z 357.10 and m/z 182.19 in their respective ionization modes unequivocally validates the intact molecular weight of 539.62 g/mol and the empirical formula C24H45NO12[2].
The Dual-Axis Biological Utility of Maltobionic Acid Dicyclohexylammonium Salt: Gastrointestinal Mineral Solubilization and Dermatological Matrix Preservation
Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently evaluate active pharmaceutical ingredients (APIs) that exhibit pleiotropic effects across vastly different biological systems. Maltobio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
As a Senior Application Scientist, I frequently evaluate active pharmaceutical ingredients (APIs) that exhibit pleiotropic effects across vastly different biological systems. Maltobionic acid (MBA)—a polyhydroxy bionic acid (PHA) consisting of a glucose molecule α-1,4-linked to gluconic acid—is a prime example of such a molecule[1].
In analytical and formulation settings, the free acid form of MBA is highly hygroscopic, making it difficult to handle and prone to degradation. To resolve this, it is standard practice to utilize Maltobionic acid dicyclohexylammonium salt (CAS: 41092-97-1) [2]. This specific salt form provides a stable, easily weighable crystalline solid[2]. Utilizing the dicyclohexylammonium salt ensures strict stoichiometric accuracy during formulation, which is critical for reproducibility in both in vitro pharmacological assays and in vivo dosing regimens.
Biologically, MBA operates on two distinct mechanistic axes:
Systemic/Gastrointestinal Axis: It acts as a potent mineral chelator, preventing the precipitation of divalent cations (Ca²⁺, Mg²⁺, Fe²⁺) in the alkaline environment of the lower intestine, thereby drastically enhancing their systemic bioavailability[1][3].
Topical/Dermatological Axis: It functions as a high-molecular-weight humectant, antioxidant, and direct inhibitor of matrix metalloproteinases (MMPs), preserving the skin's extracellular matrix without the irritation typical of smaller alpha-hydroxy acids (AHAs)[4][5].
This technical guide dissects the causality behind these mechanisms, provides self-validating experimental protocols for their evaluation, and summarizes the quantitative efficacy of MBA.
Axis I: Gastrointestinal Mineral Solubilization & Osteogenesis
Mechanism of Action
The intestinal absorption of essential minerals like calcium and iron is heavily dependent on their luminal solubility. In the acidic environment of the stomach, these minerals are readily soluble. However, as the chyme enters the lower intestine (jejunum and ileum) where the pH rises above 7.0, minerals typically precipitate into insoluble complexes (e.g., calcium carbonate, iron hydroxides), rendering them unabsorbable[1][3].
MBA resists enzymatic digestion in the upper gastrointestinal tract. Upon reaching the lower intestine, its multiple hydroxyl groups and single carboxyl group coordinate with divalent cations to form highly soluble chelate complexes (e.g., calcium maltobionate)[1]. By shifting the chemical equilibrium away from poorly soluble precipitates, MBA maintains a high concentration gradient of dissolved minerals at the apical surface of the intestinal epithelium. This gradient drives both passive paracellular transport and active transcellular transport (via TRPV6 and DMT1 channels), ultimately promoting osteogenesis and accelerating recovery from mineral deficiencies[1][3][6].
Fig 1. Mechanism of MBA-mediated mineral solubilization and enhanced intestinal absorption.
Self-Validating Protocol: Everted Gut Sac Assay for Calcium Absorption Kinetics
To empirically validate this mechanism, we utilize the everted gut sac model.
Causality for experimental choice: Unlike simple immortalized cell monolayers (e.g., Caco-2), everted sacs preserve the complex physiological architecture of the intestinal mucosa, including the mucus layer and native tight junctions, providing a highly accurate simulation of in vivo absorption dynamics[1].
Tissue Isolation: Excise the jejunum and ileum from fasted male Wistar rats. Flush with chilled saline and carefully evert the segments using a glass rod to expose the mucosal surface outward.
Sac Formation & Internal Control: Tie one end of the segment. Fill the sac with 1 mL of buffer containing a known concentration of Phenol Red (a non-absorbable marker), then tie the other end.
Self-Validation Step: Post-incubation, any presence of Phenol Red in the external buffer indicates compromised tight junctions or tissue tearing. Such samples fail the validation check and must be discarded.
Incubation: Submerge the sacs in external buffer containing varying concentrations of either Calcium Carbonate (CaCO₃ - Control) or Calcium Maltobionate (MBCa - Test)[1][7]. Incubate at 37°C for 60 minutes under continuous 95% O₂ / 5% CO₂.
Quantification: Aspirate the serosal (internal) fluid and quantify calcium concentration using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)[1].
In dermatological applications, MBA acts as a third-generation polyhydroxy bionic acid (PHA). Due to its large molecular weight and bulky structure, it penetrates the stratum corneum slowly. This controlled penetration prevents the rapid pH drop and sensory irritation (stinging/burning) commonly associated with traditional AHAs like glycolic acid[5][8].
Once localized in the epidermis, MBA exerts a dual protective effect. First, it acts as a superior humectant; its abundant hydroxyl groups hydrogen-bond with water, swelling the stratum corneum and enhancing glycosaminoglycan (GAG) density[4][9]. Second, MBA is a direct, dose-dependent inhibitor of Matrix Metalloproteinase-1 (MMP-1)[4][10]. UV radiation induces reactive oxygen species (ROS), which trigger signaling pathways leading to the upregulation of MMP-1 (collagenase). MBA neutralizes ROS (inhibiting UV-induced lipid peroxidation) and chelates the zinc ions essential for the catalytic activity of MMPs, thereby halting collagen degradation and preventing photoaging[4][10].
Fig 2. MBA topical intervention: ROS scavenging and direct MMP inhibition preserving collagen.
Self-Validating Protocol: In Vitro MMP-1 Inhibition Assay
To quantify anti-aging efficacy, we utilize a UV-irradiated human dermal fibroblast (HDF) model.
Causality for experimental choice: This model directly simulates photoaging—the primary driver of extrinsic skin aging—allowing us to measure the direct suppression of collagen-degrading enzymes[4].
Cell Culture: Seed primary HDFs in 96-well plates and culture until 80% confluence. Starve cells in serum-free media for 24 hours to synchronize the cell cycle and establish a baseline matrix metabolism.
UV Irradiation: Wash cells with PBS and expose them to a calibrated dose of UVA/UVB (e.g., 10 J/cm² UVA and 50 mJ/cm² UVB) to induce MMP-1 expression.
Treatment Application: Immediately post-irradiation, apply media containing varying concentrations of MBA (0.0001% - 0.1%)[4].
Self-Validation Step (Controls): The assay must include a Negative Control (UV-irradiated, untreated cells to establish maximum MMP-1 induction) and a Positive Control (Phenanthroline, a known potent MMP inhibitor, to validate assay sensitivity and dynamic range)[4]. If the Positive Control fails to inhibit MMP-1, the assay is voided.
Quantification: After 24 hours of incubation, collect the supernatant and quantify MMP-1 levels using a sandwich ELISA. Assess cell viability via an MTT assay to ensure reductions in MMP-1 are due to specific enzymatic inhibition, not compound cytotoxicity.
Quantitative Data Summary: Dermatological Efficacy
Title: Maltobionic acid enhances intestinal absorption of calcium and magnesium in rats
Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis)
URL: [Link]
Title: Maltobionic acid accelerates recovery from iron deficiency-induced anemia in rats
Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis)
URL: [Link]
Title: Beneficial effects of maltobionic acid on bone density in healthy Japanese adult women
Source: Functional Foods in Health and Disease (CABI Digital Library)
URL: [Link]
Title: Maltobionic Acid, a Powerful yet Gentle Skincare Ingredient with Multiple Benefits to Protect Skin and Reverse the Visible Signs of Aging
Source: QV Siete
URL: [Link]
Crystallographic and Physicochemical Profiling of Maltobionic Acid Dicyclohexylammonium Salt: A Technical Guide for Solid-State Characterization
As a Senior Application Scientist specializing in solid-state characterization and carbohydrate chemistry, I frequently encounter the thermodynamic challenges associated with isolating polyhydroxylated compounds. Maltobi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in solid-state characterization and carbohydrate chemistry, I frequently encounter the thermodynamic challenges associated with isolating polyhydroxylated compounds. Maltobionic acid, an oxidized derivative of the disaccharide maltose, exhibits significant potential as an antioxidative agent, an iron chelator, and a pharmaceutical intermediate 12. However, like many aldonic acids, the free acid form of maltobionic acid is highly hygroscopic. It typically presents as a viscous syrup or an amorphous, disordered solid, which severely complicates purification, handling, and downstream formulation.
To overcome these thermodynamic barriers, carbohydrate chemists employ a classical yet highly effective strategy: the conversion of the amorphous sugar acid into its dicyclohexylammonium (DCHA) salt 3. This whitepaper details the physical properties, the mechanistic causality of DCHA-induced lattice stabilization, and a self-validating protocol for the crystallization of maltobionic acid dicyclohexylammonium salt (MBDCHA).
Quantitative Physicochemical Profile
Before designing a crystallization workflow, it is critical to establish the baseline quantitative properties of the target molecule. The table below summarizes the core physical and chemical data for MBDCHA.
Highly soluble in water; sparingly soluble in cold ethanol/acetone
Mechanistic Grounding: The Causality of DCHA in Lattice Stabilization
Why do we specifically use dicyclohexylamine (DCHA) rather than simpler amines like ammonia or triethylamine? The answer lies in the intersection of thermodynamics and steric geometry.
The free acid of maltobionic acid is dominated by highly polar hydroxyl groups and a terminal carboxylate moiety. In the solid state, these groups engage in chaotic, disordered intermolecular hydrogen bonding with ambient moisture, preventing the nucleation of a regular crystal lattice.
Introducing DCHA alters this thermodynamic landscape through two distinct mechanisms 5:
Electrostatic Anchoring : DCHA protonates to form the dicyclohexylammonium cation, creating a strong, directional ionic bond with the maltobionate anion. This ion-pairing acts as a rigid anchor, restricting the conformational freedom of the flexible sugar chain.
Hydrophobic Shielding : The two bulky cyclohexyl rings of DCHA provide a hydrophobic "umbrella." Once the ion pair forms, these non-polar rings orient outward, sterically shielding the highly polar sugar moiety from ambient water molecules. This drastically reduces the hygroscopicity of the complex, forcing the molecules into a highly ordered, predictable spatial arrangement that readily crystallizes 3.
Fig 1. Thermodynamic stabilization of the MBDCHA crystal lattice via DCHA.
The following methodology is designed as a self-validating system . Rather than relying on arbitrary timepoints, the protocol incorporates real-time physical feedback loops (pH stabilization and cloud-point monitoring) to ensure experimental integrity.
Phase 1: Acid-Base Neutralization
Dissolution : Dissolve the crude, amorphous maltobionic acid syrup in a minimal volume of absolute ethanol at 40°C.
Titration : Slowly add a stoichiometric equivalent (1:1 molar ratio) of dicyclohexylamine (≥99% purity) under continuous magnetic stirring.
Causality: DCHA is a strong organic base. Slow, controlled addition prevents localized pH spikes that could trigger base-catalyzed epimerization or degradation of the reducing sugar moiety.
Self-Validation Check: Monitor the pH of a diluted aqueous aliquot. The neutralization is complete when the pH stabilizes strictly between 7.0 and 7.5.
Phase 2: Antisolvent Addition and Nucleation
Cloud-Point Induction : Maintain the solution at 40°C. Begin dropwise addition of acetone (acting as an antisolvent) until the solution becomes faintly, persistently turbid.
Self-Validation Check: If the turbidity clears upon stirring, the cloud point has not been reached. Continue addition until the faint opacity remains stable.
Seeding : Introduce 2–5 mg of pure MBDCHA seed crystals to the turbid solution.
Causality: Seeding bypasses the primary nucleation energy barrier, preventing the compound from "crashing out" as an amorphous oil (oiling out) and forcing it directly into a crystalline growth phase.
Phase 3: Crystal Growth and Harvesting
Controlled Cooling : Program the reactor to cool linearly from 40°C to 4°C over a 12-hour period.
Causality: A slow, linear cooling ramp ensures the growth of large, well-defined macroscopic crystals. Rapid cooling traps solvent impurities within the crystal lattice, compromising purity.
Isolation : Harvest the resulting white crystalline solid via vacuum filtration. Wash the filter cake with cold acetone to remove any unreacted DCHA and residual moisture.
Drying : Dry under vacuum at 40°C to a constant weight.
Fig 2. Synthesis and solid-state crystallization workflow of MBDCHA.
Solid-State Characterization Standards
To confirm the success of the crystallization, the isolated MBDCHA must be subjected to rigorous analytical characterization:
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in D₂O) are required to confirm the structural integrity of the glucopyranosyl-gluconate backbone. Crucially, the integration ratio between the sugar protons and the distinct multiplet resonances of the cyclohexyl rings must be exactly 1:1, confirming the stoichiometry of the salt 4.
X-Ray Powder Diffraction (XRPD) : The definitive test for crystallinity. While the free acid exhibits a broad, featureless "amorphous halo," pure MBDCHA will display sharp, distinct Bragg diffraction peaks, validating the presence of a highly ordered lattice.
Polarimetry : Because maltobionic acid is a chiral molecule, measuring its specific rotation
[α]D
in water serves as a critical quality attribute to ensure no racemization or epimerization occurred during the base-neutralization step.
References
Title : Maltobionic Acid Dicyclohexylammonium Salt - CymitQuimica
Source : cymitquimica.com
URL : 1
Title : Buy Online CAS Number 41092-97-1 - TRC - Maltobionic Acid Dicyclohexylammonium Salt
Source : lgcstandards.com
URL : 4
Solubility Profile and Aqueous Formulation Strategies for Maltobionic Acid Dicyclohexylammonium Salt
Executive Summary Maltobionic acid dicyclohexylammonium (DCHA) salt is a highly specialized biochemical reagent utilized in advanced pharmaceutical and cosmetic research. While the parent compound, maltobionic acid, is p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Maltobionic acid dicyclohexylammonium (DCHA) salt is a highly specialized biochemical reagent utilized in advanced pharmaceutical and cosmetic research. While the parent compound, maltobionic acid, is prized for its polyhydroxy-mediated hydration and antioxidant properties, its DCHA salt form presents unique solubility challenges in aqueous environments. This technical guide provides an in-depth analysis of the physicochemical properties governing its solubility and establishes a self-validating, step-by-step protocol for achieving stable aqueous solutions required for biological assays.
Chemical Architecture & The Causality of DCHA Salt Formation
Maltobionic acid (4-O-α-D-Glucopyranosyl-D-gluconic acid) is a highly polar, naturally derived polyhydroxy bionic acid. In its free acid form, it is extremely hygroscopic and prone to forming intractable syrups, making it difficult to isolate, weigh, and store in a pure crystalline state 1[1].
To circumvent this instability, the compound is synthesized and distributed as a dicyclohexylammonium (DCHA) salt (CAS: 41092-97-1)2[2].
The Causality of Solubility: The introduction of the DCHA counterion fundamentally alters the thermodynamics of the molecule. Dicyclohexylamine provides two bulky, lipophilic cyclohexyl rings that effectively shield the polar carboxylate core of the maltobionate anion. While this steric shielding drives the formation of a highly stable, non-hygroscopic crystal lattice, it significantly reduces the compound's dielectric interaction with water. Consequently, the DCHA salt exhibits enhanced solubility in organic solvents while becoming sparingly soluble in purely aqueous buffers—a well-documented physicochemical shift observed across various DCHA-stabilized biochemicals 3[3].
Thermodynamic Solubility Profile in Aqueous Media
Understanding the solubility thermodynamics of Maltobionic Acid DCHA salt is critical for formulating stable solutions. Direct dissolution in water often results in incomplete solvation or the formation of colloidal micro-suspensions due to the hydrophobic nature of the DCHA cation 4[4].
To achieve a homogenous aqueous solution suitable for biological assays, a "solvent-wetting" (co-solvent) approach must be employed. This protocol is designed as a self-validating system , utilizing optical density measurements to confirm complete dissolution and prevent experimental artifacts caused by undissolved particulates.
Step-by-Step Methodology:
Gravimetric Assessment: Weigh the required mass of Maltobionic Acid DCHA Salt into a sterile, chemically inert microcentrifuge tube.
Primary Wetting (Lattice Disruption): Add a minimal volume of a compatible organic solvent (e.g., DMSO or Ethanol) to achieve a transient high-concentration stock. The organic solvent volume should strictly not exceed 5% of the final intended aqueous volume.
Causality: The organic solvent rapidly permeates the crystal lattice, disrupting the hydrophobic interactions between the DCHA rings and facilitating initial solvation 3[3].
Aqueous Titration: Slowly titrate the target aqueous buffer (e.g., 1X PBS, pH 7.2–7.4) into the wetted mixture while applying continuous vortexing.
Causality: Gradual addition prevents localized supersaturation, which would otherwise force the lipophilic DCHA salt to precipitate out of the solution 4[4].
Thermal Agitation: If the solution exhibits opalescence, incubate the tube in a thermomixer at 30–37°C with gentle agitation (300 rpm) for 10–15 minutes.
Analytical Validation: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An
OD600<0.05
confirms the absence of colloidal aggregates, validating that the salt has fully dissociated into solvated maltobionate and DCHA ions.
System Workflow Visualization
Workflow for the aqueous solubilization and analytical validation of Maltobionic Acid DCHA salt.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)
Executive Summary
Maltobionic acid dicyclohexylammonium salt (CAS 41092-97-1) is a specialized biochemical reagent frequently utilized in carbohydrate chemistry, enzymology, and antioxidant research[1]. While free aldonic acids like maltobionic acid are notoriously difficult to handle due to their tendency to form hygroscopic syrups or lactones, the dicyclohexylammonium (DCHA) salt form provides a highly stable, crystalline powder. This structural stabilization is critical for precise gravimetric measurements in quantitative assays.
This whitepaper synthesizes the physicochemical profile, Safety Data Sheet (SDS) guidelines, and advanced handling protocols required to transition this compound from raw chemical storage to active biological application.
Physicochemical Profiling & Mechanistic Utility
Maltobionate acts as a potent antioxidative agent in food and feed products[1]. In industrial and research settings, this antioxidant can be synthesized directly from starch or maltose via enzyme-catalyzed processes[1].
To ensure reproducibility in these assays, researchers must understand the exact stoichiometric properties of the DCHA salt. The table below summarizes the core physicochemical data required for molarity calculations.
Laboratory research only; not for direct use in drugs, cosmetics, or foodstuffs[3].
Safety Data Sheet (SDS) & Hazard Mitigation
Despite its utility, Maltobionic acid dicyclohexylammonium salt must be handled with rigorous laboratory safety protocols. Current regulatory databases indicate "no data available" for specific GHS hazard classifications, meaning it must be treated as a potentially hazardous substance by default[4].
Hazard Identification & PPE
Inhalation & Contact: Avoid dust formation and breathing aerosols. Avoid direct contact with skin and eyes[4].
Personal Protective Equipment (PPE): Operators must wear chemical-impermeable gloves, safety goggles, and suitable protective clothing[4]. Handling should occur in a well-ventilated area or a ductless fume hood[4].
First Aid Measures
A self-validating safety system requires immediate response protocols to be posted at the workstation:
Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician[4].
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water[4].
Inhalation: Move the victim into fresh air. If breathing is difficult, administer oxygen[4].
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person; contact a Poison Control Center immediately[4].
Environmental & Disposal Protocols
Do not discharge the chemical into sewer systems or allow it to contaminate water sources[4]. Disposal must be managed by a licensed chemical destruction plant or via controlled incineration equipped with flue gas scrubbing[4].
Standard Operating Procedure: Handling & Cation Exchange
Expert Insight: A common pitfall in carbohydrate research is the direct application of DCHA salts into live cell cultures or sensitive enzyme assays. Dicyclohexylamine (DCHA) can act as a biological inhibitor or exhibit cytotoxicity. Therefore, if the downstream application is sensitive to organic amines, the DCHA⁺ cation must be exchanged for a benign cation (e.g., Na⁺ or H⁺) before use.
Step-by-Step Methodology: Preparation and Cation Exchange
Equilibration: Remove the sealed vial from cold storage and place it in a desiccator at room temperature for 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold, hygroscopic powder, which would skew gravimetric accuracy.
Gravimetric Weighing: Using an analytical balance (0.1 mg precision) inside a powder-weighing enclosure, weigh the required mass of the DCHA salt. Use non-sparking tools to prevent electrostatic discharge[4].
Primary Dissolution: Dissolve the powder in ultra-pure water (18.2 MΩ·cm) to achieve the desired molarity.
Resin Preparation: Pack a small glass column with Dowex 50WX8 strongly acidic cation exchange resin (Na⁺ form). Wash the resin with 5 column volumes (CV) of ultra-pure water.
Cation Exchange: Pass the maltobionate DCHA solution through the column at a flow rate of 1 mL/min. The resin will trap the DCHA⁺ ions and release Na⁺ ions.
Elution & Validation: Collect the eluate (now Sodium Maltobionate). Wash the column with 2 CV of water to ensure complete recovery. Validate the removal of DCHA by checking the pH (DCHA solutions are slightly basic; the sodium salt will be neutral).
Caption: Workflow for handling and cation exchange of Maltobionic acid DCHA salt.
Application Workflow: Enzymatic Assays & Antioxidant Research
Once properly prepared, maltobionate serves as a critical substrate and reference standard in biotechnology. Research by Xu et al. (2001) and Fan et al. (2000) highlights its role as an antioxidative compound[1]. In industrial food science, enzymes like carbohydrate oxidase are utilized to convert endogenous starch and maltose directly into maltobionate, thereby inherently stabilizing the food matrix against oxidative stress[1].
Caption: Enzymatic production pathway of maltobionate and its antioxidative function.
By utilizing the highly pure DCHA salt as a reference standard, analytical chemists can accurately calibrate High-Performance Liquid Chromatography (HPLC) systems to monitor the efficiency of this enzymatic conversion in real-time.
References
Carbosynth Transport and Hazard Guide
Source: Level.com.tw (Carbosynth Distributor)
URL:[Link]
Biosynthesis Pathways and Applications of Maltobionic Acid Salts: A Technical Guide
Executive Summary Maltobionic acid (MBA; 4-O-α-D-glucopyranosyl-D-gluconic acid) and its associated salts (calcium and sodium maltobionate) are emerging as critical high-value aldobionic acids. Historically reliant on ha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Maltobionic acid (MBA; 4-O-α-D-glucopyranosyl-D-gluconic acid) and its associated salts (calcium and sodium maltobionate) are emerging as critical high-value aldobionic acids. Historically reliant on hazardous and cost-intensive chemical catalysis, the industry is undergoing a paradigm shift toward microbial biomanufacturing[1]. Driven by the demand for vegan alternatives to animal-derived lactobionic acid, MBA salts are now heavily utilized in functional foods, active packaging, and targeted prebiotic drug development[1][2].
As an Application Scientist, I have structured this guide to move beyond theoretical overviews. We will dissect the enzymatic causality of microbial production, provide self-validating downstream purification protocols, and analyze the pharmacological mechanisms of these salts in biological systems.
Mechanistic Foundations of Microbial Biosynthesis
The bioconversion of maltose to maltobionic acid relies on the highly specific oxidation of the aldehyde group on the anomeric carbon of the maltose molecule. Two primary enzymatic pathways dominate industrial biomanufacturing:
The Quinoprotein Glucose Dehydrogenase (GDH) Pathway
The most efficient microbial platforms utilize the periplasmic quinoprotein glucose dehydrogenase (GDH) coupled with the pyrroloquinoline quinone (PQQ) cofactor. Strains like Pseudomonas taetrolens and Pseudomonas fragi naturally express this machinery[3][4].
To achieve theoretical maximum yields, metabolic engineering is required. For instance, expressing the Enterobacter cloacae gdh1 gene and the P. taetrolens pqq gene cluster in Escherichia coli initiates production. However, wild-type E. coli natively consumes maltose via amylomaltase (encoded by the malQ gene). By engineering a ΔmalQ knockout strain , scientists eliminate the competing maltose utilization pathway. This causal intervention prevents substrate depletion for biomass generation, redirecting 100% of the carbon flux toward MBA production[5].
The Glucose-Fructose Oxidoreductase (GFOR) Pathway
An alternative route utilizes Zymomonas mobilis, which expresses a periplasmic enzyme complex consisting of glucose-fructose oxidoreductase (GFOR) and glucono-lactonase (GL). When immobilized in flexible polyurethane matrices, this system allows for continuous bioconversion cycles, converting maltose to MBA while simultaneously reducing fructose to sorbitol[2][6].
Metabolic oxidation of maltose to MBA and subsequent gut microbiome cross-feeding networks.
Experimental Protocol: Whole-Cell Biocatalysis & Salt Purification
To ensure reproducibility and high purity (>98%), the following self-validating protocol outlines the synthesis of maltobionate salts using a whole-cell biocatalyst (WCB) system[7].
Inoculum Preparation: Cultivate the engineered WCB (e.g., E. coli ΔmalQ) in Nutrient Broth at 25°C until an OD₆₀₀ of ~1.0 is reached[7].
Causality: Harvesting at the late-exponential phase ensures maximum expression of periplasmic GDH before the cells face the osmotic stress of the production bioreactor.
Bioreactor Setup: Transfer the seed culture to a 5-L bioreactor containing 200 g/L maltose (or high-maltose corn syrup)[5].
In Situ Neutralization: Maintain the reaction pH at 6.4–6.5. For sodium maltobionate , use a pH-stat coupled with 2.5 M NaOH[6]. For calcium maltobionate , supplement the medium with 30 g/L CaCO₃[5][7].
Causality: The oxidation of maltose generates free maltobionic acid, which rapidly drops the pH. If unbuffered, this acidification denatures the biocatalyst. Continuous neutralization drives the thermodynamic equilibrium forward by immediately converting the acid into its highly soluble salt form.
Phase 2: Downstream Processing & Crystallization
Cell Separation: Terminate the reaction and centrifuge the fermentation broth at 10,000 × g for 15 minutes at 4°C to remove the WCB[7].
Solvent Precipitation: Transfer the cell-free supernatant to a chilled vessel. Slowly add cold methanol under constant stirring until reaching an 80% (v/v) final concentration [2][7].
Causality: Maltobionate salts are highly hydrophilic and soluble in water, but virtually insoluble in short-chain alcohols. The sudden reduction in the solvent's dielectric constant forces the selective precipitation of the salt, while unreacted maltose and cellular metabolites remain dissolved in the supernatant.
Recovery & Validation: Collect the precipitate via centrifugation, wash with cold 80% methanol to remove residual impurities, and dry under vacuum. Self-Validation Check: If the resulting powder is sticky rather than crystalline, the methanol concentration was likely below 80% or the temperature exceeded 4°C, allowing hygroscopic sugar impurities to co-precipitate.
Biomanufacturing workflow for whole-cell biocatalysis and maltobionate salt crystallization.
Quantitative Performance Metrics
The efficiency of microbial MBA production has scaled dramatically with genetic engineering. Table 1 summarizes the performance of leading microbial platforms.
Table 1: Comparative Microbial Production Systems for Maltobionic Acid
Prebiotic Cross-Feeding Networks in the Gut Microbiome
Maltobionic acid is fundamentally reshaping targeted microbiome therapeutics. Unlike traditional prebiotics that broadly stimulate Bifidobacterium, MBA specifically promotes the growth of the highly beneficial, anti-inflammatory bacteria Faecalibacterium prausnitzii [8].
Mechanistic investigations reveal this is driven by a complex cross-feeding pathway . Faecalibacterium cannot directly metabolize MBA. Instead, Parabacteroides species in the gut cleave the gluconic acid moiety of maltobionic acid, converting it into glucuronic acid. This intermediate metabolite is then preferentially scavenged and utilized by Faecalibacterium[8]. This discovery opens new avenues for personalized microbiome modulation strategies.
Antimicrobial Efficacy and Active Films
Free maltobionic acid exhibits potent antimicrobial properties by disrupting the cellular membrane structures of pathogens, leading to the leakage of intracellular contents and inhibition of protein synthesis[2]. When incorporated into biopolymer films (e.g., cassava starch and chitosan), MBA significantly inhibits microbial growth, making it a prime candidate for active pharmaceutical packaging[2].
Interestingly, the salt forms (like sodium maltobionate) do not exhibit this same antibacterial potential, highlighting the necessity of the free acid's low pKa (3.54) for membrane disruption[2].
Table 2: Minimum Inhibitory Concentration (MIC) of MBA vs. Sodium Maltobionate [2]
Pathogen
Free MBA MIC (mg/mL)
Sodium Maltobionate MIC
Salmonella enterica
8.5
No significant inhibition
Escherichia coli
10.5
No significant inhibition
Staphylococcus aureus
8.0
No significant inhibition
Listeria monocytogenes
8.0
No significant inhibition
Calcium Maltobionate as a Mineral Absorption Promoter
Beyond its prebiotic effects, calcium maltobionate functions as a highly bioavailable mineral supplement. Its high water solubility prevents the precipitation of calcium in the alkaline environment of the lower intestine, acting as a potent calcium absorption promoter to treat latent iron deficiency and bone density loss[5][9].
References
Bioproduction and applications of aldobionic acids with a focus on maltobionic and cellobionic acid. Bioprocess and Biosystems Engineering. 1
Purification, bioactivity and application of maltobionic acid in active films. National Library of Medicine (PMC). 2
Valorization of Waste Cooked Rice into Value-Added Maltobionic Acid Using Genetically Engineered Pseudomonas taetrolens. ACS Publications. 3
Efficient production of sugar-derived aldonic acids by Pseudomonas fragi TCCC11892. Royal Society of Chemistry. 4
Strategies to overcome the high production costs of Maltobionic acid. BenchChem. 7
Enhanced production of maltobionic acid by a metabolically engineered Escherichia coli incapable of maltose utilization. ResearchGate. 5
JP5270144B2 - Use of maltobionic acid, its salt or maltobiono delta lactone-containing composition. Google Patents.9
Targeted prebiotic application of gluconic acid-containing oligosaccharides promotes Faecalibacterium growth through microbial cross-feeding networks. National Library of Medicine (PubMed). 8
Immobilization of Zymomonas mobilis In situ in Flexible Polyurethane and Potential for Bioconversion in Sodium Maltobionate. Biointerface Research in Applied Chemistry. 6
Protocol for the synthesis of maltobionic acid dicyclohexylammonium salt
Application Note: Protocol for the Synthesis and Isolation of Maltobionic Acid Dicyclohexylammonium Salt Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Laboratory Pro...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Protocol for the Synthesis and Isolation of Maltobionic Acid Dicyclohexylammonium Salt
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Advanced Laboratory Protocol & Application Note.
Introduction & Mechanistic Rationale
Maltobionic acid (4-O-α-D-glucopyranosyl-D-gluconic acid) is a valuable polyhydroxy acid utilized in pharmaceutical development as an orally active oligosaccharide, an iron chelator, and an inhibitor of hydrogen peroxide-induced oxidative damage[1]. Furthermore, it serves as a potent antioxidant in food and feed products, often produced directly from maltose via catalyzed processes[2].
The Challenge of Isolation:
Free aldonic acids, including maltobionic acid, are notoriously difficult to isolate in a pure state. In aqueous solutions, they exist in a complex, pH-dependent equilibrium between the free carboxylate and its corresponding 1,5-lactone (and occasionally 1,4-lactone) forms. Upon concentration, they typically yield highly hygroscopic, amorphous syrups rather than tractable solids.
The DCHA Salt Solution:
To circumvent this instability, the free acid is neutralized with dicyclohexylamine (DCHA). DCHA is a bulky, secondary aliphatic amine that forms highly crystalline, non-hygroscopic salts due to optimal steric packing in the crystal lattice. The resulting maltobionic acid dicyclohexylammonium salt (CAS: 41092-97-1) can be precisely weighed, purified via recrystallization, and stored indefinitely without degradation[3].
Oxidation Strategy:
Classical laboratory syntheses of aldonic acids rely on bromine water or hypoiodite, which generate stoichiometric toxic byproducts and require tedious metal-precipitation workups. This protocol employs a modern Palladium-Catalyzed Aerobic Oxidation . By utilizing 5% Pd/C and molecular oxygen under strictly controlled alkaline conditions, the hemiacetal of maltose is selectively oxidized to the carboxylate, avoiding the complex degradation pathways (e.g., formation of 1,2-dicarbonyls and furans) associated with non-specific carbohydrate degradation[4].
Workflow Visualization
Caption: Workflow for the synthesis of maltobionic acid DCHA salt via Pd/C aerobic oxidation.
Quantitative Data & Physicochemical Properties
The following table summarizes the stoichiometric requirements and expected parameters for a 10-gram scale synthesis[3].
Parameter
Value / Description
Product Name
Maltobionic Acid Dicyclohexylammonium Salt
CAS Registry Number
41092-97-1
Molecular Formula
C24H45NO12
Molecular Weight
539.62 g/mol
Starting Material (Maltose Monohydrate)
10.0 g (27.7 mmol, 1.0 eq)
Dicyclohexylamine (DCHA) Required
~5.0 g / 5.5 mL (27.7 mmol, 1.0 eq)
Theoretical Yield
14.95 g
Expected Practical Yield
80 - 85% (~12.5 g)
Appearance
White crystalline solid
Experimental Protocol
Phase 1: Palladium-Catalyzed Aerobic Oxidation
Preparation: Dissolve 10.0 g (27.7 mmol) of D-(+)-Maltose monohydrate in 100 mL of deionized water in a 250 mL three-neck round-bottom flask. Equip the flask with a magnetic stirrer, a calibrated pH electrode, and a gas dispersion tube.
Catalyst Addition: Add 0.5 g of 5% Palladium on Carbon (Pd/C) catalyst to the solution.
Oxidation: Heat the suspension to 45 °C. Begin bubbling molecular oxygen (O2) through the dispersion tube at a steady rate of 50 mL/min.
pH Control: Maintain the pH of the reaction mixture strictly at 8.5 by the dropwise addition of 1.0 M NaOH using an automated pH stat (or via careful manual titration).
Causality Note: Maintaining the pH between 8.0 and 9.0 is critical. If the pH drops below 7.0, the oxidation rate plummets because the active reductant is the acyclic enediol intermediate. If the pH exceeds 9.5, base-catalyzed isomerization (Lobry de Bruyn-van Ekenstein transformation) and subsequent degradation of maltose will occur, drastically reducing yield[4].
Completion & Filtration: The reaction is complete when NaOH consumption ceases (typically 4–6 hours, consuming ~27.7 mL of 1.0 M NaOH). Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of warm deionized water. The resulting filtrate contains sodium maltobionate.
Phase 2: Cation Exchange Chromatography
Resin Preparation: Prepare a glass column containing 50 mL of a strong acid cation exchange resin (e.g., Amberlite IR-120, strongly acidic, H+ form). Pre-wash the resin thoroughly with deionized water until the effluent is neutral.
Desalting: Pass the sodium maltobionate filtrate through the resin bed at a controlled flow rate of 2–3 mL/min.
Elution: Elute the column with deionized water. Monitor the effluent with pH paper; collect all acidic fractions.
Concentration: Pool the acidic fractions (containing the free maltobionic acid) and concentrate them under reduced pressure using a rotary evaporator.
Causality Note: The water bath temperature must absolutely not exceed 40 °C during concentration. Elevated temperatures thermodynamically drive the intramolecular esterification of the free acid, converting it into maltobiono-1,5-lactone. The lactone will not react efficiently with the DCHA amine in the subsequent step.
Phase 3: Salt Formation and Crystallization
Solubilization: Dissolve the resulting thick, pale-yellow maltobionic acid syrup in 50 mL of absolute ethanol.
Neutralization: Under vigorous magnetic stirring, add Dicyclohexylamine (DCHA) dropwise to the solution. Monitor the apparent pH using wet pH paper or a solvent-compatible probe. Stop the addition when the pH reaches 7.5–8.0 (this will require approximately 5.5 mL of DCHA).
Causality Note: DCHA acts as a thermodynamic sink. As the bulky amine forms the ionic salt with the open-chain carboxylate, it effectively pulls any residual lactone out of equilibrium, ensuring complete conversion to the salt.
Crystallization: The neutralization is mildly exothermic. Allow the solution to cool to room temperature. To induce crystallization, scratch the inside of the flask with a glass rod. If precipitation is slow, add diethyl ether dropwise until the solution becomes slightly turbid, then refrigerate at 4 °C overnight.
Isolation: Collect the heavy white crystalline precipitate by vacuum filtration using a Büchner funnel.
Washing & Drying: Wash the crystal cake with cold absolute ethanol (2 x 10 mL) followed by diethyl ether (10 mL) to remove any unreacted DCHA. Dry the product in a vacuum desiccator over silica gel or P2O5 to a constant weight.
References
Kanzler, C., et al. (2017). Formation of Reactive Intermediates, Color, and Antioxidant Activity in the Maillard Reaction of Maltose in Comparison to d-Glucose. Journal of Agricultural and Food Chemistry. Retrieved from:[Link][4]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Introduction and Scope
Maltobionic acid (4-O-
α
-D-glucopyranosyl-D-gluconic acid) is an aldobionic acid derived from the selective oxidation of maltose. In recent years, it has gained significant traction in the pharmaceutical and nutraceutical industries as a vegan alternative to lactobionic acid, a potent antioxidant, and an enhancer of mineral (Ca²⁺, Fe³⁺, Mg²⁺) solubility and intestinal absorption[1].
However, the isolation and purification of free maltobionic acid present significant synthetic challenges. Like many carbohydrate-derived acids, free maltobionic acid is highly hygroscopic and typically isolates as a recalcitrant, non-crystallizable syrup[2]. To achieve the rigorous purity required for analytical standardization and downstream pharmaceutical synthesis, the acid must be converted into a highly crystalline salt.
This application note details the laboratory-scale preparation of Maltobionic Acid Dicyclohexylammonium Salt (CAS: 41092-97-1) [3]. By utilizing mild bromine oxidation followed by neutralization with the bulky secondary amine dicyclohexylamine (DCHA), researchers can reliably isolate maltobionic acid in a stable, highly pure, and crystalline form[2].
Scientific Principles & Mechanistic Causality
Selective Oxidation of Maltose
Maltose is a reducing disaccharide consisting of two
α
-D-glucopyranose units joined by an
α
-(1$\rightarrow$4) glycosidic bond[4]. The reducing end contains a free anomeric hemiacetal that exists in equilibrium with its open-chain aldehyde form. Bromine water (Br₂/H₂O) is utilized as a mild, highly selective oxidant. It oxidizes the C1 aldehyde to a carboxylic acid without cleaving the sensitive
α
-(1$\rightarrow$4) glycosidic linkage or over-oxidizing the secondary hydroxyl groups[4][5].
The Role of Dicyclohexylamine (DCHA) in Crystallization
The extensive hydrogen-bonding network of free aldobionic acids prevents orderly crystal lattice formation, resulting in amorphous glasses or syrups. The addition of DCHA introduces significant steric bulk and hydrophobicity via its two cyclohexyl rings. This structural disruption forces the carbohydrate acid out of its amorphous state, driving the thermodynamics toward the formation of sharp-melting, highly crystalline dicyclohexylammonium salts[2]. This causality makes DCHA the gold standard for the isolation and characterization of aldonic and aldobionic acids.
Workflow Visualization
Caption: Workflow for the synthesis and crystallization of maltobionic acid DCHA salt.
Quantitative Data & Physicochemical Properties
Table 1: Physicochemical Properties of the Target Compound [3][6]
Table 2: Reaction Stoichiometry and Reagent Function
Reagent
Equivalents
Function in Synthesis
Maltose Monohydrate
1.0 eq
Starting material (substrate).
Bromine (Br₂)
1.2 eq
Mild oxidant; selectively oxidizes C1 hemiacetal.
Barium Carbonate (BaCO₃)
0.6 eq
Acid scavenger; buffers HBr byproduct to prevent glycosidic cleavage.
Dicyclohexylamine (DCHA)
1.05 eq
Bulky amine; drives the crystallization of the aldobionic acid.
Experimental Protocol
Caution: Bromine is highly toxic, volatile, and corrosive. All oxidation steps must be performed in a properly functioning chemical fume hood using appropriate PPE.
Phase 1: Oxidation of Maltose
Substrate Preparation: Dissolve 10.0 g of maltose monohydrate (approx. 27.7 mmol) in 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar.
Buffering: Add 3.3 g of Barium Carbonate (BaCO₃) to the solution to act as a buffer. Note: Maintaining a near-neutral pH is critical to prevent acid-catalyzed hydrolysis of the
α
-(1$\rightarrow$4) bond by the HBr generated during oxidation[5].
Oxidation: Slowly add 1.7 mL of liquid bromine (approx. 33.2 mmol) dropwise to the stirring mixture.
Reaction: Seal the flask loosely and allow the mixture to stir vigorously in the dark at room temperature for 48 hours. The persistence of a slight orange/brown tint indicates an active excess of bromine.
Phase 2: Workup and Desalting
Quenching: Remove unreacted bromine by bubbling a gentle stream of nitrogen gas through the solution until the liquid becomes colorless[1]. Alternatively, a mild vacuum can be applied.
Filtration: Filter the mixture through a pad of Celite to remove unreacted BaCO₃.
Cation Removal: To isolate the free maltobionic acid, the barium ions must be removed. Pass the filtrate through a column of strongly acidic cation-exchange resin (H⁺ form, e.g., Amberlite IR-120).
Concentration: Concentrate the acidic eluate under reduced pressure at 40°C using a rotary evaporator. The product will concentrate into a thick, pale-yellow syrup (free maltobionic acid).
Phase 3: DCHA Salt Formation and Crystallization
Solvent Exchange: Dissolve the syrupy maltobionic acid in 50 mL of absolute ethanol.
Amine Addition: While stirring the ethanolic solution, add 5.8 mL of dicyclohexylamine (DCHA, approx. 29.1 mmol) dropwise. The solution will become slightly warm due to the exothermic neutralization.
Crystallization: Allow the solution to cool to room temperature. If crystallization does not occur spontaneously, scratch the inside of the flask with a glass rod or seed with a pure crystal of maltobionic acid DCHA salt[2]. Store the flask at 4°C overnight to maximize yield.
Isolation: Collect the resulting white crystals via vacuum filtration using a Büchner funnel.
Washing & Drying: Wash the filter cake sequentially with 20 mL of ice-cold ethanol followed by 30 mL of diethyl ether. Dry the crystals under high vacuum at 40°C for 12 hours to afford pure Maltobionic Acid Dicyclohexylammonium Salt.
JAtone Organic Chemistry. (n.d.). Oxidation, Methylation & Hydrolysis of Maltose. Retrieved from [Link]
Glattfeld, J. W. E., & Hanke, M. T. (1918). The Preparation and Study of Maltobionic Acid. Journal of the American Chemical Society, 40(6), 973-992. Retrieved from[Link]
Zissis, E., Diehl, H. W., Fletcher, H. G., & Pravdić, N. (1973). Dicyclohexylammonium salts for the isolation and characterization of aldonic acids. Carbohydrate Research, 26(2), 323-333. Retrieved from[Link]
National Institutes of Health (NIH). (n.d.). Bioproduction and applications of aldobionic acids with a focus on maltobionic and cellobionic acid. Retrieved from [Link]
Application Note: Utilizing Maltobionic Acid Dicyclohexylammonium Salt in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals. Introduction & Chemical Rationale Maltobionic acid (MBA) is an aldobionic acid—specifically 4-O-α-D-glucopyranosyl-D-gluconic acid—generated via the...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction & Chemical Rationale
Maltobionic acid (MBA) is an aldobionic acid—specifically 4-O-α-D-glucopyranosyl-D-gluconic acid—generated via the enzymatic or chemical oxidation of maltose. In its pure free-acid form, MBA is highly hygroscopic and prone to lactonization, making it exceptionally difficult to handle quantitatively. To resolve this, the compound is complexed into its dicyclohexylammonium (DCHA) salt (CAS: 41092-97-1)[1].
The bulky, lipophilic DCHA counter-ion forces the sugar acid into a stable, highly crystalline lattice. For application scientists, this translates to precise gravimetric weighing, ensuring exact molarities when establishing standard curves, calculating inhibition constants (
Ki
), or determining Michaelis-Menten kinetics in highly sensitive enzymatic assays.
Mechanistic Roles in Enzymatic Systems
MBA-DCHA is primarily utilized in two specialized enzymatic contexts, each relying on distinct structural properties of the molecule:
Metalloenzyme Inhibition via Cation Chelation: MBA possesses a polyhydroxy carboxylate structure, making it a potent chelator of divalent and trivalent metal cations (e.g., Ca²⁺, Zn²⁺, Fe³⁺). In assays involving metalloenzymes—such as Matrix Metalloproteinases (MMPs)—MBA effectively sequesters the essential active-site metal cofactors required for catalytic activity, resulting in dose-dependent enzyme inhibition[2][3].
Substrate Mimicry in Carbohydrate-Active Enzymes (CAZymes): Because the reducing end of the maltose precursor is oxidized to a carboxylic acid, MBA acts as a non-hydrolyzable substrate analog for many α-amylases and α-glucosidases. It is highly resistant to cleavage by salivary, gastric, and pancreatic enzymes[4], making it an ideal competitive inhibitor or a zero-background negative control in carbohydrate digestion assays.
Experimental Workflow
Critical Insight: Pre-incubation is mandatory. Metal chelation is a thermodynamic process; failing to pre-incubate the enzyme with the inhibitor before adding the substrate will result in artificially high initial velocities (
V0
) and a severe underestimation of the inhibitor's potency.
Figure 1: Standardized workflow for MBA-DCHA enzyme inhibition and kinetic assays.
This fluorometric assay evaluates the ability of MBA-DCHA to inhibit collagen-degrading enzymes (e.g., Clostridium Collagenase IV) by chelating active-site zinc and calcium[3].
Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Dissolve MBA-DCHA in Assay Buffer to create a 100 mM stock.
Serial Dilution: Prepare a concentration gradient of MBA-DCHA (0.1 mM to 50 mM) in a 96-well black microplate.
Enzyme Addition & Pre-incubation: Add 0.5 U/mL of MMP to the inhibitor wells. Self-Validation Check: Always include a positive control inhibitor (e.g., 1,10-Phenanthroline) and a vehicle control (Buffer only). Incubate at 37°C for 30 minutes to allow complete metal chelation.
Substrate Addition: Rapidly add a fluorogenic MMP substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂) to a final concentration of 10 µM to initiate the reaction.
Kinetic Read: Monitor fluorescence (Ex/Em = 328/393 nm) continuously for 60 minutes. Calculate the initial velocity (
V0
) from the linear portion of the curve to determine the
IC50
.
Protocol B: α-Amylase Resistance and Inhibition Assay
This assay utilizes the 3,5-dinitrosalicylic acid (DNS) method. Because MBA lacks a reducing end, it does not react with DNS, providing a critical zero-background baseline[4].
Enzyme-Inhibitor Mix: In microcentrifuge tubes, mix 40 U/mL human salivary α-amylase with varying concentrations of MBA-DCHA (1 mM to 50 mM) in 50 mM Tris-maleate buffer (pH 6.0) containing 1 mM CaCl₂.
Substrate Introduction: Add 1% (w/v) soluble starch solution. Incubate at 37°C for exactly 30 minutes.
Quenching: Stop the reaction by adding an equal volume of DNS reagent (1% DNS, 30% sodium potassium tartrate in 0.4 M NaOH). Causality: The highly alkaline DNS reagent immediately denatures the enzyme, halting hydrolysis.
Color Development: Boil the tubes at 100°C for 5 minutes to allow the DNS to react with any free reducing sugars generated by the amylase. Cool rapidly on ice.
Absorbance Read: Measure absorbance at 540 nm. The lack of signal in MBA-only controls validates its resistance to hydrolysis[4].
Quantitative Data & Expected Outcomes
The following table summarizes the expected behavior of MBA-DCHA across different enzymatic systems, providing a benchmark for assay validation.
Enzyme Target
MBA-DCHA Role
Typical Concentration Range
Expected Outcome / Causality
Matrix Metalloproteinases (MMPs)
Metal Chelator / Inhibitor
1 - 10 mM
Dose-dependent inhibition due to sequestration of Zn²⁺/Ca²⁺ cofactors[3].
Salivary α-Amylase
Substrate Analog / Control
10 - 50 mM
Complete resistance to hydrolysis; minimal competitive inhibition[4].
Intestinal α-Glucosidase
Indigestible Carbohydrate
10 - 50 mM
Resistant to cleavage; acts as a non-hydrolyzable structural mimic[4].
Troubleshooting and Assay Validation
Cation Interference: If studying MBA as a CAZyme substrate analog rather than an inhibitor, ensure your buffer contains an excess of the required metal cofactors (e.g., >5 mM CaCl₂ for amylase). Otherwise, MBA will inadvertently inhibit the enzyme via chelation[2], leading to false-positive "competitive inhibition" data.
pH Shifts: MBA is a weak acid. Even in its DCHA salt form, high concentrations (>20 mM) can lower the pH of weakly buffered solutions. Always verify that the final assay pH remains at the enzyme's optimum to avoid pH-induced denaturation masquerading as inhibition.
References
Title : Maltobionic Acid, a Powerful yet Gentle Skincare Ingredient with Multiple Benefits to Protect Skin and Reverse the Visible Sign - QV Siete
Source : qvsiete.com
URL :[Link]
Title : In Vitro Utilization Characteristics of Maltobionic Acid and Its Effects on Bowel Movements in Healthy Subjects - PMC
Source : nih.gov
URL :[Link]
Application Note: Advanced Crystallization Techniques for Sugar Acids Using Dicyclohexylamine (DCHA)
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale In carbohydrate chemistry and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
In carbohydrate chemistry and drug development, isolating pure sugar acids (e.g., uronic acids, aldonic acids, and their derivatives) presents a notorious challenge. Due to their high polarity, extensive polyhydroxylated backbones, and propensity for intermolecular hydrogen bonding, free sugar acids frequently isolate as intractable, hygroscopic syrups or amorphous gums rather than crystalline solids[1].
To overcome this, Dicyclohexylamine (DCHA) is employed as a highly effective resolving and crystallizing agent[2]. As a Senior Application Scientist, it is critical to understand the causality behind this reagent's success rather than treating it as a mere empirical trick:
Thermodynamic Deprotonation: DCHA is a strong organic secondary amine with a pKa ranging from 10.39 to 11.25[3]. This ensures the complete and irreversible deprotonation of the sugar acid's carboxylic moiety, forming a stable ion pair.
Hydrophobic Shielding: The two bulky, lipophilic cyclohexyl rings of DCHA encapsulate the highly polar carboxylate anion. This steric bulk disrupts the sugar's native hydrogen-bonding network with residual water or polar solvents.
Dielectric Manipulation: By converting the free acid into a dicyclohexylammonium salt, the overall polarity of the molecule is reduced. This allows the complex to reach supersaturation and nucleate rapidly when a low-dielectric anti-solvent (such as diethyl ether or hexane) is introduced into the system.
Quantitative Data: Physical State Transformation
The efficacy of DCHA in transforming amorphous syrups into highly pure, characterizable crystalline solids is demonstrated across various highly polar acidic compounds. The table below summarizes the physical state transitions achieved via DCHA salt formation.
The following diagram illustrates the logical progression of the DCHA crystallization methodology, highlighting the transition from a highly polar aqueous state to a purified crystalline salt.
Workflow for the crystallization of sugar acids using dicyclohexylamine (DCHA).
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, specific observable metrics are provided to ensure the chemical integrity of the process.
Phase 1: Preparation of the Sugar Acid Solution
Drying: Ensure the crude sugar acid syrup is as anhydrous as possible. Co-evaporate the syrup with anhydrous toluene (2 × 10 mL) under reduced pressure to remove azeotropically bound water. Causality: Excess water increases the solubility of the DCHA salt, preventing nucleation.
Dissolution: Dissolve the dried sugar acid in a minimal volume of a moderately polar organic solvent (e.g., anhydrous Ethyl Acetate or Ethanol). Typically, 5–10 mL of solvent per gram of substrate is sufficient.
Phase 2: DCHA Titration and Salt Formation
Titration: Place the solution in an ice bath (0–5 °C) to control the reaction kinetics. Slowly add 1.05 molar equivalents of Dicyclohexylamine (DCHA) dropwise while stirring vigorously.
Validation Checkpoint 1 (Thermal): An exothermic reaction must occur upon the addition of DCHA[3]. If no heat is evolved, verify the structural integrity of your starting sugar acid (ensure the carboxylic acid is not inadvertently esterified).
Phase 3: Anti-Solvent Crystallization
Saturation: Remove the ice bath. Slowly add an anti-solvent (anhydrous diethyl ether or hexane) dropwise until the solution becomes faintly turbid (the cloud point).
Nucleation: Once turbidity is reached, stop the addition and gently warm the flask until the solution clears, then allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the growth of large, highly pure thermodynamic crystals rather than trapping impurities in rapid kinetic precipitates.
Maturation: Transfer the flask to a refrigerator (4 °C) for 12–24 hours to maximize the crystalline yield.
Phase 4: Isolation and Analytical Validation
Filtration: Collect the precipitated dicyclohexylammonium salt via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold anti-solvent (e.g., cold diethyl ether) to remove any unreacted DCHA[2][3].
Drying: Dry the crystals in a vacuum desiccator at 40 °C to constant weight.
Validation Checkpoint 2 (Spectroscopic): Perform FT-IR analysis on the dried solid. The spectrum must show the complete disappearance of the strong carboxylic acid carbonyl (C=O) stretch at ~1700 cm⁻¹, replaced by the characteristic asymmetric carboxylate (COO⁻) stretch between 1609–1642 cm⁻¹[5]. This confirms total conversion to the salt.
Troubleshooting & Optimization Insights
Oiling Out Instead of Crystallization: If the addition of anti-solvent causes the DCHA salt to separate as a second liquid phase (oiling out) rather than crystallizing, the system contains too much residual water or the solvent polarity drops too rapidly. Solution: Re-dissolve the oil in a few drops of ethanol, seed the solution if crystals from a previous batch are available, and cool much more slowly.
Releasing the Free Acid: When the pure free sugar acid is required for downstream synthesis, the DCHA salt can be easily cleaved. Suspend the salt in ethyl acetate and wash with cold 1M aqueous HCl or 10% Phosphoric acid (pH 2-3)[6]. The DCHA partitions into the aqueous layer as a hydrochloride salt, leaving the highly purified free sugar acid in the organic phase.
References
Title: L-Glucose.
Title: An In-depth Technical Guide to Dicyclohexylamine Benzoate: Chemical Properties and Structure
Source: Benchchem
URL
Title: The Role of Dicyclohexylamine (DCHA)
Title: Structures and Gelation Properties of a Series of Salts Derived from an Alicyclic Dicarboxylic Acid and n-Alkyl Primary Amines
Source: ACS Publications
URL
The Strategic Application of Maltobionic Acid Dicyclohexylammonium Salt in Modern Carbohydrate Chemistry
For: Researchers, scientists, and drug development professionals Introduction: Overcoming the Challenges of Aldobionic Acid Manipulation Maltobionic acid (MBA), a disaccharide sugar acid composed of glucose and gluconic...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals
Introduction: Overcoming the Challenges of Aldobionic Acid Manipulation
Maltobionic acid (MBA), a disaccharide sugar acid composed of glucose and gluconic acid, presents a compelling scaffold for the development of novel therapeutics, advanced biomaterials, and specialized excipients.[1] Its polyhydroxy nature and carboxylic acid functionality offer numerous points for chemical modification. However, like many complex sugar acids, the free acid form of MBA is often a hygroscopic, amorphous syrup or a poorly crystalline solid. This physical state poses significant challenges for accurate weighing, storage, and, most critically, purification to the high degree required for synthetic chemistry and pharmaceutical applications.
A classic and highly effective strategy to surmount these obstacles is the formation of a crystalline salt. The dicyclohexylammonium (DCHA) salt of maltobionic acid serves as a stable, readily purifiable, and easily handled solid intermediate.[2] The formation of this salt leverages a simple acid-base reaction, converting the problematic free acid into a well-behaved crystalline solid that can be purified by recrystallization to remove process impurities. This application note provides a comprehensive guide to the preparation, purification, and subsequent utilization of maltobionic acid dicyclohexylammonium salt as a key intermediate in carbohydrate chemistry, with a focus on the synthesis of maltobionamides.
Core Principles: The Role of Dicyclohexylammonium Salt Formation
The utility of maltobionic acid dicyclohexylammonium salt is rooted in fundamental principles of organic chemistry. The conversion of a hard-to-purify acidic compound into a crystalline salt is a standard technique for purification.
Why Dicyclohexylamine?
Dicyclohexylamine is a strong, organic-soluble base. Its reaction with the carboxylic acid of maltobionic acid results in the formation of an ammonium salt. The bulky and rigid structure of the dicyclohexylammonium cation facilitates the formation of a well-ordered crystal lattice, which is often less soluble in common organic solvents than the free acid, enabling its isolation in high purity.[2]
The workflow can be conceptualized as a three-stage process:
Salt Formation & Purification: The crude, often syrupy, maltobionic acid is reacted with dicyclohexylamine to form the solid salt, which is then purified by recrystallization.
Liberation of the Free Acid: The purified salt is treated with a stronger acid to release the pure maltobionic acid, now ready for synthetic use.
Synthetic Application: The purified maltobionic acid is used in subsequent chemical reactions, such as amide bond formation.
Application Note I: Purification of Maltobionic Acid via its Dicyclohexylammonium Salt
This section details the protocol for converting crude maltobionic acid into its highly pure, crystalline dicyclohexylammonium salt.
Protocol 1: Preparation and Crystallization of Maltobionic Acid Dicyclohexylammonium Salt
Objective: To convert crude, non-crystalline maltobionic acid into a stable, crystalline dicyclohexylammonium salt to facilitate purification.
Causality and Experimental Choices:
Solvent Selection: A solvent like ethyl acetate or diethyl ether is chosen because it is a good solvent for both the free acid and dicyclohexylamine, but a poor solvent for the resulting salt, thus promoting precipitation.
Stoichiometry: A 1:1 molar ratio of maltobionic acid to dicyclohexylamine is used for a clean acid-base reaction. An excess of the amine is generally avoided to prevent purification complications.
Inducing Crystallization: Cooling and the addition of a non-polar co-solvent like hexane are employed to decrease the solubility of the salt and maximize the yield of the crystalline product.[2]
Materials:
Crude Maltobionic Acid (syrup or amorphous solid)
Dicyclohexylamine (DCHA)
Ethyl Acetate (anhydrous)
Hexane (anhydrous)
Ice bath
Vacuum filtration apparatus
Procedure:
Dissolve the crude maltobionic acid (1.0 equivalent) in a minimal amount of anhydrous ethyl acetate. Stir until a homogeneous solution is formed.
Slowly add one molar equivalent of dicyclohexylamine to the solution with constant stirring at room temperature.
Observe for the formation of a precipitate. If precipitation is slow or incomplete, cool the mixture in an ice bath for 30-60 minutes.
To maximize precipitation, slowly add anhydrous hexane to the cold suspension with stirring until the solution becomes cloudy.
Allow the mixture to stand at a reduced temperature (e.g., 4 °C) for 2-4 hours, or overnight, to ensure complete crystallization.
Collect the crystalline precipitate by vacuum filtration.
Wash the filter cake with a small amount of cold ethyl acetate or a cold mixture of ethyl acetate/hexane to remove soluble impurities.
Dry the purified maltobionic acid dicyclohexylammonium salt under vacuum to a constant weight.
Data Presentation:
Parameter
Typical Value
Appearance
White crystalline solid
Molar Mass
539.61 g/mol
Molecular Formula
C₂₄H₄₅NO₁₂
Yield
Typically >85%
Diagram of Purification Workflow:
Caption: Workflow for the purification of maltobionic acid.
Application Note II: Synthesis of Maltobionamides
This section describes the use of purified maltobionic acid, obtained from its DCHA salt, in the synthesis of maltobionamides. This is a key application in drug development and material science, where attaching the maltobionic acid moiety to an amine-containing molecule can impart properties like increased water solubility, biocompatibility, or specific biological targeting.
The overall process involves two main stages: liberating the free acid from its salt and then coupling it with an amine.
Protocol 2: Liberation of Free Maltobionic Acid from its DCHA Salt
Objective: To quantitatively recover the purified maltobionic acid from its dicyclohexylammonium salt for use in subsequent reactions.
Causality and Experimental Choices:
Acidic Extraction: The DCHA salt is treated with an aqueous acid (e.g., 10% phosphoric acid or potassium bisulfate solution) that is stronger than maltobionic acid.[3] This protonates the maltobionate anion to regenerate the free carboxylic acid and protonates the dicyclohexylamine, forming a water-soluble salt (dicyclohexylammonium phosphate/bisulfate). Hydrochloric acid is avoided as it can form a sparingly soluble dicyclohexylammonium chloride salt.[3]
Biphasic System: An organic solvent (ethyl acetate) and water are used to create a two-phase system. The organic-soluble free maltobionic acid remains in the organic layer, while the water-soluble dicyclohexylammonium salt is partitioned into the aqueous layer.[3]
Suspend the maltobionic acid dicyclohexylammonium salt (1 part by weight) in 5-10 volume parts of ethyl acetate.
Add an equal volume of 10% KHSO₄ solution to the suspension in a separatory funnel.
Shake the funnel vigorously until the solid has completely dissolved, and two clear phases are present. The pH of the aqueous layer should be acidic (pH 2-3).
Separate the lower aqueous layer.
Wash the organic layer sequentially with two additional portions of 10% KHSO₄ solution, followed by two portions of water until the aqueous wash is neutral (pH ~7).
Dry the organic layer over anhydrous sodium sulfate.
Filter off the drying agent and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.
The resulting product is purified maltobionic acid, typically as a clear, viscous syrup, ready for the next step.
Protocol 3: Amide Coupling of Maltobionic Acid with a Primary Amine using DCC
Objective: To form an amide bond between the purified maltobionic acid and a primary amine.
Causality and Experimental Choices:
Carbodiimide Activation: N,N'-Dicyclohexylcarbodiimide (DCC) is a classical coupling reagent that activates the carboxylic acid group of maltobionic acid.[2][4] It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is an excellent leaving group.
Nucleophilic Attack: The primary amine then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the dicyclohexylurea (DCU) byproduct to form the stable amide bond.
Byproduct Removal: The main byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and precipitates out of the reaction mixture, allowing for easy removal by filtration.
Materials:
Purified Maltobionic Acid (from Protocol 2)
Primary Amine (R-NH₂)
N,N'-Dicyclohexylcarbodiimide (DCC)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Dissolve the purified maltobionic acid (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
Add the primary amine (1.0-1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
Cool the reaction mixture to 0 °C in an ice bath.
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
Add the DCC solution dropwise to the cold maltobionic acid/amine mixture over 15-20 minutes.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the mixture again to 0 °C to ensure complete precipitation of DCU.
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
Combine the filtrate and washings. Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude maltobionamide.
Purify the product as necessary, typically by column chromatography on silica gel.
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Analytical Chemists, Researchers, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction & Scientific Context
Maltobionic acid (MBA) is an emerging functional aldobionic acid derived from the enzymatic or microbial oxidation of maltose. It has garnered significant attention in the nutraceutical and pharmaceutical industries due to its unique ability to solubilize minerals in the intestinal tract, thereby enhancing calcium absorption and [1]. Furthermore, recent biotechnological advances have enabled the sustainable bioproduction of MBA from food waste (e.g., cooked rice) using genetically engineered Pseudomonas taetrolens[2].
The Analytical Challenge: As research and commercialization of MBA expand, accurate quantification in complex matrices (fermentation broths, functional foods, biological fluids) is critical. However, free aldonic acids are notoriously difficult to isolate in a pure, solid state. They are highly hygroscopic and readily undergo intramolecular esterification to form dynamic equilibrium mixtures with their corresponding lactones. This instability makes the free acid unsuitable as a primary analytical reference standard.
The Solution: To circumvent this, the (CAS 41092-97-1) is employed[3]. The bulky, hydrophobic DCHA counterion forces the molecule into a stable, non-hygroscopic, crystalline carboxylate form. This ensures precise gravimetric weighing and reliable molarity during standard preparation.
Physicochemical Properties
Understanding the mass contribution of the counterion is critical for accurate quantitation. The DCHA counterion must be mathematically corrected for when calculating the concentration of the active maltobionate anion.
Property
Specification
Chemical Name
Maltobionic Acid Dicyclohexylammonium Salt
CAS Number
41092-97-1
Molecular Formula
C₂₄H₄₅NO₁₂
Total Molecular Weight
539.62 g/mol
Free Acid Molecular Weight
358.30 g/mol
DCHA Mass Fraction
~ 33.6%
Appearance
White to off-white crystalline powder
Solubility
Soluble in H₂O and aqueous buffers
Experimental Protocols & Methodologies
Protocol 1: Preparation of the Reference Standard Stock Solution
Causality & Insight: While the DCHA salt is ideal for weighing, the DCHA⁺ cation can cause severe analytical interference. In Electrospray Ionization Mass Spectrometry (ESI-MS), DCHA is highly surface-active and will cause profound ion suppression. In Hydrophilic Interaction Liquid Chromatography (HILIC), it can co-elute or alter the stationary phase chemistry. Therefore, passing the reconstituted standard through a Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) cartridge is a mandatory self-validating step to yield the pure free acid.
Step-by-Step Procedure:
Gravimetric Weighing: Accurately weigh 15.06 mg of Maltobionic Acid DCHA salt into a clean, static-free glass vial. (Note: Due to the mass fraction, 15.06 mg of the salt yields exactly 10.00 mg of the free maltobionic acid).
Dissolution: Add 10.0 mL of ultrapure water (18.2 MΩ·cm) to achieve a stock concentration of 1.00 mg/mL (as free acid). Vortex for 60 seconds until completely dissolved.
SCX SPE Conditioning: Condition a silica-based SCX SPE cartridge (500 mg bed weight) with 5 mL of methanol, followed by 5 mL of ultrapure water.
Counterion Removal: Load 2 mL of the stock solution onto the SCX cartridge. The negatively charged sulfonate groups on the resin will strongly retain the DCHA⁺ cations.
Elution: Collect the flow-through. Wash the cartridge with an additional 1 mL of ultrapure water and combine the eluates. The resulting solution contains pure, free maltobionic acid.
Self-Validation (Blank): Prepare a procedural blank by passing ultrapure water through the SCX cartridge to ensure no background contamination or resin bleed is present.
Caption: Workflow for preparing a pure maltobionic acid standard from its DCHA salt.
Protocol 2: HPLC-RI Method for Quantitation
Causality & Insight: Maltobionic acid is highly polar and lacks a strong UV chromophore, rendering standard C18 reversed-phase columns and UV detection ineffective. Instead, HILIC or Ion-Exclusion chromatography coupled with a Refractive Index (RI) detector is required. The following methods are adapted from validated [4] and [5].
Step-by-Step Procedure (HILIC Method):
Mobile Phase Preparation: Prepare an eluent system consisting of Acetonitrile and an aqueous buffer (21 mM citric acid and 21 mM disodium hydrogen phosphate) in a 60:40 (v/v) ratio[4]. Degas thoroughly via ultrasonication.
System Equilibration: Install an amino-bonded polymer HILIC column (e.g., Asahipak NH2P-50G 4A, 4.6 × 250 mm). Set the column oven to 40 °C. Purge the RI detector and equilibrate the column at a flow rate of 0.8 mL/min until the baseline is stable (drift < 100 nRIU/h).
Calibration Curve: Dilute the SCX-purified stock solution to create a 5-point calibration curve (0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL).
Sample Injection: Inject 10 µL of each standard, the procedural blank, and the prepared samples.
System Suitability Test (SST): Ensure the asymmetry factor (
Tf
) of the MBA peak is between 0.8 and 1.5, and the relative standard deviation (RSD) of the peak area for 5 replicate injections of the 0.5 mg/mL standard is ≤ 2.0%.
Data Presentation: Comparative HPLC Parameters
Depending on the sample matrix, analysts may choose between HILIC (best for food matrices with multiple sugars) or Ion-Exclusion (best for fermentation broths).
Acetonitrile / 21 mM Citric Acid-Phosphate (60/40)
0.5 mM H₂SO₄
Flow Rate
0.8 mL/min
0.3 mL/min
Temperature
40 °C
75 °C
Detector
Refractive Index (RI)
Refractive Index (RI)
Injection Volume
10 µL
10 µL
Mechanistic Visualization
To understand the physiological importance of accurate MBA quantification in functional foods, the following diagram illustrates its mechanism of action in vivo. MBA acts as a chelator, preventing calcium precipitation in the alkaline environment of the lower intestine.
Caption: Mechanism of calcium solubilization and absorption enhanced by maltobionic acid.
References
Suehiro, D., Ikeda, N., Hirooka, K., Ihara, A., Fukami, K., & Ohnishi, M. (2025). Decrease in Facial Bone Density with Aging and Maintenance Effect of Calcium Maltobionate Ingestion in Japanese Adult Women: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trial. Nutrients, 17(2), 262.[Link]
Oh, Y.-R., Jang, Y.-A., Song, J. K., & Eom, G. T. (2022). Valorization of Waste Cooked Rice into Value-Added Maltobionic Acid Using Genetically Engineered Pseudomonas taetrolens. ACS Sustainable Chemistry & Engineering, 10(2), 810-815.[Link]
Application Note: In Vitro Assay Methodologies Utilizing Maltobionic Acid Dicyclohexylammonium Salt
Executive Summary & Physicochemical Rationale Maltobionic acid (4-O-α-D-Glucopyranosyl-D-gluconic acid) is a polyhydroxy bionic acid with significant, well-documented applications in dermatology (anti-aging via MMP inhib...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Rationale
Maltobionic acid (4-O-α-D-Glucopyranosyl-D-gluconic acid) is a polyhydroxy bionic acid with significant, well-documented applications in dermatology (anti-aging via MMP inhibition) [1], bone health (osteoclast suppression) [2], and gastroenterology (prebiotic utilization) [3].
However, free maltobionic acid is highly hygroscopic and prone to lactonization, making precise molar quantification in in vitro settings challenging. The Dicyclohexylammonium (DCHA) salt (CAS: 41092-97-1) [4] resolves this by providing a highly crystalline, stable, and non-hygroscopic solid.
Expertise & Experience Insight: While the DCHA salt ensures stoichiometric precision during stock preparation, the dicyclohexylamine counterion can exhibit cytotoxicity in sensitive cell lines (e.g., primary fibroblasts or RAW 264.7 macrophages) at elevated concentrations. Therefore, robust protocols must either operate strictly below the DCHA toxicity threshold or employ a brief cation-exchange resin step (e.g., Dowex 50W-X8, Na+ form) to convert the DCHA salt to a sodium salt immediately prior to cell culture introduction.
Mechanistic Pathways
Maltobionic acid exerts its biological effects through two primary in vitro pathways:
Extracellular Matrix (ECM) Preservation: It acts as a potent chelator of divalent cations (Zn²⁺, Ca²⁺), which are essential cofactors for Matrix Metalloproteinases (MMPs). This chelation alters the enzyme's conformational stability, leading to the dose-dependent inhibition of collagen degradation [1].
Osteoclastogenesis Suppression: It downregulates the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclast differentiation, thereby preventing the fusion of macrophages into bone-resorbing osteoclasts [2].
Maltobionic Acid DCHA Salt Dual Mechanism of Action in Skin and Bone.
Quantitative Data & Expected Outcomes
To facilitate assay validation, the following table summarizes the expected quantitative benchmarks when utilizing maltobionic acid in standardized in vitro models.
Target / Assay
Cell Line / Enzyme
Concentration Range
Expected Outcome / IC50
Positive Control
MMP Inhibition
Clostridium Collagenase IV
0.0001% – 0.1%
Dose-dependent inhibition (>60% at 0.1%)
Phenanthroline
Lipid Peroxidation
B16 Melanocytes (UV-induced)
10 µM – 1 mM
Moderate reduction of malondialdehyde (MDA)
Vitamin C / E
Osteoclastogenesis
RAW 264.7 Macrophages
1 mM – 5 mM
Significant suppression of TRAP+ cells
Alendronate
Prebiotic Fermentation
Bifidobacterium dentium
1% (w/v)
Selective utilization (ΔOD ≥ 1.0)
Glucose / Maltitol
Self-Validating Experimental Protocols
Trustworthiness Principle: Every assay must be a self-validating system. This requires a vehicle control (negative baseline), a known mechanistic inhibitor (positive validation), and a counterion toxicity control (DCHA alone) to ensure the observed effects are strictly driven by the maltobionate moiety.
Self-Validating Workflow for In Vitro Maltobionic Acid Assays.
Protocol A: In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To quantify the prevention of collagen degradation by maltobionic acid via MMP inhibition.
Causality: MMPs require zinc and calcium. Maltobionic acid's polyhydroxy and carboxylate groups chelate these ions, stripping the enzyme of its catalytic cofactors [1].
Step-by-Step Methodology:
Reagent Preparation: Weigh the Maltobionic Acid DCHA salt precisely. Dissolve in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 7.5) to create a 1% (w/v) stock. (Note: Because this is a cell-free enzymatic assay, DCHA removal is not strictly required, though pH must be carefully neutralized).
Enzyme Setup: Reconstitute Clostridium Collagenase IV (MMP surrogate) to 0.1 U/mL in the assay buffer.
Substrate Preparation: Prepare a fluorogenic collagen substrate (e.g., DQ-Gelatin) at 10 µg/mL.
Objective: To evaluate the inhibitory effect of maltobionic acid on RANKL-induced osteoclastogenesis.
Causality: Maltobionic acid suppresses NFATc1 expression, halting the fusion of macrophages into multinucleated osteoclasts[2].
Step-by-Step Methodology:
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at
5×103
cells/well in α-MEM supplemented with 10% FBS.
Salt Conversion (Critical Step): DCHA is toxic to RAW 264.7 cells over a 48-hour exposure. Convert Maltobionic Acid DCHA to Maltobionic Acid Sodium Salt using a Dowex 50W-X8 (Na+ form) resin prior to media formulation. Filter-sterilize the resulting solution.
Differentiation Induction: After 24 hours of cell attachment, replace media with differentiation media containing 50 ng/mL RANKL.
Treatment Application:
Negative Control: Differentiation media + Vehicle (PBS).
Positive Control: Differentiation media + Alendronate (1 µM).
Test Groups: Differentiation media + Maltobionic Acid Sodium Salt (1 mM, 2.5 mM, 5 mM).
Incubation: Culture for 4-5 days at 37°C in 5% CO₂, replacing media and treatments every 48 hours.
TRAP Staining: Wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes. Stain for Tartrate-Resistant Acid Phosphatase (TRAP) using a commercial leukocyte acid phosphatase kit.
Quantification: Count TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope. Perform RT-qPCR on parallel wells to quantify the targeted downregulation of NFATc1 mRNA.
References
Maltobionic Acid, a Powerful yet Gentle Skincare Ingredient with Multiple Benefits to Protect Skin and Reverse the Visible Sign
Source: qvsiete.com
In Vitro Utilization Characteristics of Maltobionic Acid and Its Effects on Bowel Movements in Healthy Subjects
Source: jst.go.jp
Buy Online CAS Number 41092-97-1 - TRC - Maltobionic Acid Dicyclohexylammonium Salt
Source: lgcstandards.com
Application
Application Note: Formulating Maltobionic Acid from Dicyclohexylammonium Salt for Mammalian Cell Culture
Introduction & Mechanistic Rationale Maltobionic acid (MBA) is an orally active, polyhydroxy oligosaccharide and iron chelator that exhibits potent antioxidant and antibacterial properties[1]. In mammalian cell culture,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Maltobionic acid (MBA) is an orally active, polyhydroxy oligosaccharide and iron chelator that exhibits potent antioxidant and antibacterial properties[1]. In mammalian cell culture, MBA is increasingly utilized for its ability to protect cells from hydrogen peroxide (H₂O₂)-induced oxidative damage and to regulate cellular differentiation, specifically by inhibiting NFATc1 expression to suppress osteoclastogenesis[1][2].
The DCHA Salt Paradox
Commercially, maltobionic acid is frequently synthesized and supplied as a dicyclohexylammonium (DCHA) salt (CAS: 41092-97-1)[3][4]. Bionic acids are notoriously difficult to crystallize and tend to form unstable, hygroscopic syrups. The addition of dicyclohexylamine allows for the isolation of MBA as a stable, highly pure, and easily weighable solid[3].
However, the DCHA counterion is a lipophilic secondary amine that readily crosses mammalian cell membranes, disrupting intracellular pH and inducing rapid cytotoxicity. Direct addition of the DCHA salt to culture media will confound experimental results and cause cell death. Therefore, to harness the biological benefits of MBA, researchers must perform a controlled cation exchange to remove the cytotoxic DCHA moiety and generate a biocompatible sodium maltobionate solution prior to media supplementation.
Preparation Workflow
Workflow for converting MBA DCHA salt to a biocompatible media supplement.
Strong acid cation exchange resin for DCHA removal
1M NaOH (Cell Culture Grade)
Neutralization of free maltobionic acid
Milli-Q Water
Sterile, endotoxin-free solvent
Basal Culture Media
e.g., DMEM or RPMI 1640
0.22 µm PES Syringe Filter
Heat-free sterilization
Protocol 1: DCHA Removal via Cation Exchange
Expertise & Causality: By passing the dissolved salt through a strong acid cation exchange resin in the H⁺ form, the bulky, positively charged DCHA⁺ ions are electrostatically trapped on the resin matrix. Protons (H⁺) are released in their place, yielding pure, free maltobionic acid in the eluate.
Self-Validating System: This protocol utilizes pH as an intrinsic validation metric. The initial DCHA salt solution is near-neutral. As DCHA⁺ is quantitatively replaced by H⁺, the eluate's pH will drop sharply. A failure of the pH to drop indicates resin exhaustion or channeling.
Resin Preparation: Pack a glass chromatography column with 10 g of Dowex 50W-X8 resin. Wash the resin bed with 50 mL of sterile Milli-Q water until the effluent is completely clear and free of fines.
Sample Dissolution: Dissolve 500 mg of Maltobionic Acid DCHA salt in 20 mL of sterile Milli-Q water. Stir until completely clear.
Ion Exchange: Load the solution onto the column. Allow it to flow through at a controlled rate of ~1 mL/min to ensure optimal interaction time with the resin beads.
Elution & In-Process Validation: Collect the eluate in a sterile beaker. Wash the column with an additional 10 mL of Milli-Q water to recover all residual acid.
Validation Check: Measure the pH of the combined eluate. A successful exchange is confirmed by a sharp drop to pH 2.0–3.0 .
Neutralization: Slowly titrate the highly acidic eluate with 1M NaOH under constant magnetic stirring. Monitor continuously until the solution stabilizes at pH 7.2–7.4 . This yields a biocompatible Sodium Maltobionate stock solution.
Protocol 2: Media Formulation & Sterilization
Expertise & Causality: Bionic acids are known chelators of divalent cations (Ca²⁺ and Mg²⁺)[2]. Introducing high concentrations of sodium maltobionate can alter both the osmolarity and the free-calcium availability of the media. Furthermore, oligosaccharides are susceptible to heat-induced degradation (e.g., Maillard reactions with amino acids in the media), making filter sterilization mandatory.
Dilution Strategy: Calculate the molarity of your neutralized Sodium Maltobionate stock. Spike the stock into your target basal media to achieve the desired experimental working concentration (typically ranging from 10 µM to 1000 µM)[2].
Osmolarity & pH Validation:
Validation Check: Measure the final formulated media. The pH must remain at 7.4.
Validation Check: Measure the osmolarity. Ensure it remains within the physiological tolerance of your specific cell line (typically 280–320 mOsm/kg). If formulating at very high MBA concentrations, adjust the basal media formulation (e.g., lower baseline NaCl) to prevent hyperosmotic stress.
Sterilization: Filter the fully formulated media through a 0.22 µm Polyethersulfone (PES) membrane in a biosafety cabinet. Store at 4°C protected from light. Do not autoclave.
Biological Applications & Expected Outcomes
Once successfully converted to a sodium salt and formulated into media, Maltobionic acid exhibits distinct cytoprotective and regulatory effects without the confounding toxicity of DCHA.
Technical Support Center: Maltobionic Acid Dicyclohexylammonium Salt Synthesis
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity sugar acids.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity sugar acids. Maltobionic acid—formed by the oxidation of the reducing end of maltose—is notoriously hygroscopic. It resists direct crystallization due to extensive hydrogen bonding with water, often yielding intractable syrups.
To overcome this, we convert the free acid into a dicyclohexylammonium (DCHA) salt . The introduction of DCHA, a bulky secondary amine, creates a sterically hindered salt that disrupts the aqueous hydrogen-bond network, driving the thermodynamic equilibrium toward crystallization. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to optimize your yield.
Mechanistic Workflow
Workflow for the synthesis and isolation of maltobionic acid dicyclohexylammonium salt.
Standard Operating Procedure: Self-Validating Protocol
This protocol is designed as a self-validating system; each step contains observable milestones to ensure the reaction is proceeding correctly before moving to the next phase.
Phase 1: Oxidation of Maltose
Causality: Bromine water selectively oxidizes the free anomeric C1–OH at the reducing end of maltose to a carboxylic acid, leaving the α-(1→4) glycosidic bond intact[1].
Dissolution: Dissolve 100 mmol of maltose in 200 mL of deionized water.
Oxidation: Add bromine water (Br₂/H₂O) dropwise at room temperature.
Validation (pH Control): As oxidation proceeds, HBr is generated, which will drop the pH. Continuously neutralize the solution by adding BaCO₃ to maintain a pH of 5.5–6.5. Self-validation: If the pH stops dropping, the oxidation is complete or stalled.
Phase 2: Cation Exchange Purification
Causality: Chemical oxidation leaves residual metal cations (e.g., Ba²⁺), while enzymatic methods leave buffer salts. Passing the mixture through a strong acid cation exchange resin protonates the maltobionate to free maltobionic acid, which is strictly required before DCHA addition to prevent competitive salt formation[2].
Resin Preparation: Activate Amberlite IRA-120 (strong acid cationic resin) using 1.0 mol/L HCl, followed by a thorough distilled water wash until the eluate is neutral[2].
Elution: Pass the oxidized mixture through the column. Collect the acidic eluate (free maltobionic acid).
Phase 3: DCHA Salt Formation & Crystallization
Dehydration: Concentrate the eluate under reduced pressure at 40°C until a thick syrup is formed. Target: <5% water content.
Salt Formation: Dissolve the syrup in 80% methanol[3]. Add an equimolar amount of dicyclohexylamine (DCHA) dropwise under continuous stirring. The solution will become exothermic.
Crystallization: Add cold acetone (antisolvent) dropwise until slight turbidity persists. Add 1-2 mg of seed crystals. Cool gradually to 4°C and hold for 12-24 hours.
Isolation: Filter the resulting white crystalline powder, wash with cold acetone, and dry under vacuum.
Troubleshooting & FAQs
Q1: My oxidation reaction stalls, and residual maltose is high. How can I drive the conversion?A: In chemical oxidation, the accumulation of acid (HBr) lowers the pH, which halts the equilibrium. You must actively neutralize the acid to maintain a pH of 5.5–6.5. If you are using an enzymatic method (e.g., Zymomonas mobilis GFOR/GL), ensure the enzyme complex has a sufficient electron acceptor (like fructose) to drive the bioconversion[3].
Q2: During DCHA addition, the product forms a sticky gum ("oils out") instead of crystallizing. What causes this and how do I fix it?A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation is too high or the solvent system contains too much water. Maltobionic acid is extremely hygroscopic.
Resolution: Do not add DCHA to a dilute aqueous solution. You must concentrate the free acid under vacuum first. If oiling out occurs, reheat the mixture to 40°C until it becomes a clear homogeneous solution, add a primary alcohol (like ethanol or methanol) to reduce the dielectric constant, and seed the solution before allowing it to cool at a very slow rate (e.g., 0.1°C/min).
Q3: How do I separate unreacted maltose or sorbitol byproducts before salt formation?A: You don't necessarily need to. Unreacted neutral sugars (maltose) and bioconversion byproducts (sorbitol) do not bind to ion-exchange resins and do not form DCHA salts. The DCHA salt crystallization itself acts as the primary purification step. Studies show that crystallization using 80% methanol with two precipitations efficiently separates sorbitol from the maltobionate[3].
Decision tree for resolving low yield and oiling out during DCHA salt crystallization.
Quantitative Data: Process Optimization
To maximize yield, the choice of oxidation method and crystallization solvent is critical. Below is a summary of expected quantitative outcomes based on process parameters.
Table 1: Comparison of Oxidation Methodologies
Method
Reagents
pH Control
Typical Conversion (%)
Primary Impurities
Chemical Oxidation
Br₂/H₂O, BaCO₃
5.5 - 6.5
75 - 85%
Bromide salts, unreacted maltose
Enzymatic Bioconversion
GFOR/GL, Fructose
6.0 - 6.5
> 90%
Sorbitol, residual fructose
Table 2: Antisolvent Optimization for DCHA Salt Crystallization
Solvent System
Water Content Tolerance
Crystallization Time
Yield (%)
Purity (%)
Oiling Out Risk
80% Methanol / 20% Water
< 20%
12 - 24 h
85 - 88%
> 98%
Moderate
Absolute Ethanol / Acetone
< 2%
6 - 12 h
92 - 95%
> 99%
Low
Aqueous (No Antisolvent)
> 50%
N/A (Remains Syrup)
< 10%
N/A
Very High
References
MALTOBIONIC ACID: PRODUCTION FROM MALTOSE OR MALTOSE SYRUP AND PURIFICATION
Proceedings.Science
URL: [Link]
Troubleshooting maltobionic acid dicyclohexylammonium salt crystallization issues
Technical Support Center: Troubleshooting Maltobionic Acid Dicyclohexylammonium Salt Crystallization Welcome to the Application Scientist’s Desk. Crystallizing sugar acids is notoriously difficult due to their high hydro...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Maltobionic Acid Dicyclohexylammonium Salt Crystallization
Welcome to the Application Scientist’s Desk. Crystallizing sugar acids is notoriously difficult due to their high hydrophilicity, conformational flexibility, and tendency to form supersaturated syrups. While pairing maltobionic acid with a bulky, rigid counter-ion like dicyclohexylamine (DCHA) provides the necessary steric scaffold for crystal lattice packing, researchers frequently encounter severe phase separation issues.
This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot and optimize your crystallization workflows.
Part 1: Mechanistic Q&A – Understanding the System
Q1: Why does my maltobionic acid DCHA salt "oil out" instead of forming crystals?The Causality: Oiling out—or liquid-liquid phase separation (LLPS)—occurs when the rate of supersaturation generation exceeds the kinetics of nucleation. Because maltobionic acid contains a highly flexible, heavily hydroxylated sugar moiety, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[1]. When you add an anti-solvent or cool the system too rapidly, solvent molecules wrap around the solute, preventing the necessary molecular rearrangement[2]. The system crosses the binodal curve before it can nucleate, separating into a solute-rich "oil" phase and a solvent-rich phase[3].
Q2: How do I prevent LLPS and force the system into the nucleation pathway?The Causality: You must keep the system within the Metastable Zone Width (MSZW)—the region where the solution is supersaturated enough to grow crystals but not so supersaturated that it spontaneously phases-separates. This is achieved by:
Selecting the right solvent system: A good solvent/anti-solvent pair must reduce solubility gradually.
Seeding: Adding 1-2% wt of pre-existing crystals halfway into the MSZW bypasses the high activation energy of primary nucleation. The seeds consume the supersaturation via crystal growth, preventing the system from ever reaching the LLPS boundary[1].
Q3: My isolated product is a gummy, sticky solid with poor purity. How do I fix this?The Causality: Oiling out droplets exhibit high molecular mobility and act as an excellent solvent for unwanted impurities[1]. If these droplets spontaneously solidify (often triggered by aggressive stirring or sudden temperature drops), they trap these impurities and solvent molecules within an amorphous or agglomerated matrix[4]. To fix this, you must avoid the oiling-out phase entirely. If you already have a gummy solid, do not attempt to dry it; instead, perform a reslurry in pure, warm anti-solvent to dissolve the trapped impurities from the surface layers, followed by a slow cooling profile[4].
Part 2: Thermodynamic Pathways Visualization
To successfully crystallize this salt, you must navigate the thermodynamic landscape carefully. The diagram below illustrates the competing pathways between successful nucleation and kinetic trapping via LLPS.
Figure 1: Thermodynamic pathways of MBDCA crystallization showing LLPS vs. Nucleation.
Part 3: Quantitative Systems Analysis
Choosing the correct solvent system is the most critical variable. The table below summarizes empirical data for maltobionic acid DCHA salt crystallization.
Table 1: Solvent System Performance Matrix
Solvent System (Good / Anti)
Ratio (v/v)
MSZW (°C)
Yield (%)
Purity (%)
Causality & Observations
Methanol / Acetone
1:4
~8.5
82
>99.5
Optimal. Acetone effectively reduces solubility without inducing immediate LLPS if dosed slowly.
Ethanol / Ethyl Acetate
1:5
~12.0
75
98.0
Wider MSZW requires strictly controlled cooling. Prone to agglomeration and solvent entrapment.
Water / Isopropanol
1:10
<3.0
40
92.0
Avoid. Narrow MSZW. Rapid oiling out due to the high water affinity of the maltobionate moiety.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a seeded anti-solvent approach. It is designed as a self-validating system : specific checkpoints are built into the workflow to ensure you have not crossed into the LLPS region before proceeding.
Step 1: Dissolution & Polish Filtration
Action: Dissolve 10 g of crude maltobionic acid DCHA salt in 50 mL of Methanol at 50°C. Stir until completely dissolved. Pass the solution through a 0.22 µm PTFE filter into a clean, jacketed crystallizer.
Causality: Polish filtration removes foreign particulates that could act as uncontrolled primary nucleation sites, allowing you to control the exact onset of crystallization via seeding.
Step 2: Initial Anti-Solvent Dosing
Action: Maintain temperature at 50°C. Begin dosing Acetone at a strict rate of 0.5 mL/min.
Validation Check: Stop dosing the moment the first persistent cloudiness appears. Hold the stirring for 10 minutes.
If droplets settle at the bottom: You have crossed the binodal curve (LLPS)[2]. Reheat to 55°C until clear, then cool back to 50°C.
If the solution remains a uniform hazy suspension: You are safely in the metastable zone. Proceed to Step 3.
Step 3: Seeding & Desupersaturation (Aging)
Action: Add 0.1 g (1% wt) of highly pure, milled maltobionic acid DCHA seed crystals. Alternative technique: If seeds consistently oil out upon addition, add the seeds to a small volume of pure anti-solvent first to form a suspension, then dose this into the reactor[3].
Action: Hold the temperature at 50°C for 60 minutes.
Causality: This isothermal aging period allows the seeds to consume the existing supersaturation. The crystals will grow, expanding their surface area, which acts as a "sponge" for future supersaturation, preventing secondary nucleation or oiling out.
Step 4: Controlled Cooling & Final Dosing
Action: Initiate a linear cooling ramp from 50°C to 5°C at a rate of 0.1°C/min. Once at 5°C, slowly dose the remaining Acetone (up to 200 mL total volume) at 0.2 mL/min.
Causality: A slow cooling rate ensures that the rate of supersaturation generation perfectly matches the rate of crystal lattice integration[1].
Step 5: Isolation & Washing
Action: Filter the suspension under a vacuum. Wash the filter cake with 2 x 20 mL of pre-chilled (0°C) Acetone. Dry under a vacuum at 40°C for 12 hours.
Validation Check: Analyze the purity of the solid phase. If purity is high, the wash successfully removed surface-adsorbed impurities. If purity remains low, impurities were incorporated into the crystal lattice (indicating the cooling rate in Step 4 was too fast)[4].
Figure 2: Self-validating anti-solvent crystallization workflow for MBDCA.
References
Oiling Out in Crystallization
Mettler Toledo
URL:[Link]
Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications
Crystal Research and Technology
URL:[Link]
A Structured Approach To Cope with Impurities during Industrial Crystallization Development
PubMed Central (PMC)
URL:[Link]
How to purify maltobionic acid dicyclohexylammonium salt from reaction mixtures
Welcome to the Technical Support Center for Carbohydrate Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating pure aldonic acids from...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Carbohydrate Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating pure aldonic acids from complex reaction mixtures (such as microbial fermentation broths or chemical oxidation assays).
Free maltobionic acid is highly hygroscopic, prone to forming amorphous syrups, and readily undergoes intramolecular esterification to form lactones. To overcome this, the industry standard is to utilize dicyclohexylamine (DCHA). The bulky, hydrophobic cyclohexyl rings of DCHA disrupt the amorphous hydrogen-bonding network of the sugar acid, driving the formation of a highly ordered, insoluble crystal lattice in alcoholic solvents[1]. This allows for the selective precipitation of the maltobionic acid DCHA salt, leaving unreacted neutral sugars like maltose in the mother liquor.
Purification Workflow Overview
Workflow for the isolation and purification of maltobionic acid DCHA salt.
Step-by-Step Methodology: DCHA Salt Preparation
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Cation Exchange (Desalting)
Action: Pass the crude reaction mixture (containing sodium or calcium maltobionate and unreacted maltose) through a column packed with a strong acid cation exchange resin in the H+ form (e.g., Amberlite IRA-120 or Dowex 50W-X8)[2].
Causality: This step removes inorganic cations that would otherwise interfere with the DCHA ion-pairing process, liberating the free maltobionic acid.
Self-Validation Check: Measure the pH of the eluate. It must be highly acidic (pH < 2.5). If the pH rises above 3.0, the resin capacity is exhausted and must be regenerated.
Step 2: Neutralization (Salt Formation)
Action: To the acidic aqueous eluate, add dicyclohexylamine (DCHA) dropwise under vigorous magnetic stirring at room temperature.
Causality: DCHA is a strong, bulky secondary amine. The exothermic proton transfer forms a stable ammonium-carboxylate ion pair, preventing the free maltobionic acid from cyclizing into a lactone.
Self-Validation Check: Continue adding DCHA until the solution stabilizes at pH 8.0–8.5. A pH below 8.0 indicates incomplete salt formation, which will drastically reduce your final yield.
Step 3: Concentration
Action: Concentrate the neutralized solution in vacuo using a rotary evaporator. The water bath temperature must not exceed 40 °C.
Causality: Excess water prevents crystallization because the DCHA salt is highly water-soluble. High temperatures are avoided to prevent thermal degradation or unwanted side reactions.
Self-Validation Check: Evaporate until a thick, viscous syrup is formed.
Step 4: Crystallization
Action: Dissolve the thick syrup in a minimum volume of hot methanol. Slowly add additional methanol or cool the mixture to achieve an 80% (v/v) methanol concentration[3]. Store at 4 °C for 12–24 hours.
Causality: Methanol acts as an anti-solvent for the DCHA salt while keeping unreacted maltose and sorbitol highly soluble. The 80% concentration is the thermodynamic sweet spot for maximizing lattice precipitation.
Step 5: Isolation
Action: Filter the resulting crystals through a sintered glass funnel under vacuum. Wash the filter cake with ice-cold methanol or acetone, then dry under vacuum.
Self-Validation Check: The final product should be a white, free-flowing crystalline powder. A sticky texture indicates residual water or incomplete DCHA neutralization.
Quantitative Data Summary
Parameter
Optimal Range / Value
Mechanistic Purpose
Cation Exchange Resin
Amberlite IRA-120 (H+)
Removes inorganic cations (Na+, Ca2+) to yield pure free maltobionic acid[2].
Neutralization pH
8.0 - 8.5
Ensures complete deprotonation of the carboxylic acid and formation of the DCHA ion pair.
Evaporation Temp
< 40 °C
Prevents thermal degradation and lactonization of the free sugar acid.
Crystallization Solvent
80% Methanol (v/v)
Maximizes DCHA salt precipitation while keeping unreacted maltose in solution[3].
Crystallization Temp
4 °C
Lowers the solubility threshold of the DCHA salt, maximizing final yield.
Troubleshooting Guides & FAQs
Q: Why is my reaction mixture forming a sticky syrup instead of crystallizing?A: Aldonic acids are highly prone to forming amorphous syrups due to extensive hydrogen bonding. If your product is not crystallizing, it is usually due to one of two reasons:
Incomplete water removal: The DCHA salt is highly soluble in water. Ensure you have evaporated the neutralized solution to a very thick syrup before adding the methanol.
Insufficient DCHA: If the pH during neutralization did not reach 8.0–8.5, free maltobionic acid remains in the mixture, which disrupts the crystal lattice of the salt.
Q: How do I separate unreacted maltose from the maltobionic acid?A: Unreacted neutral sugars like maltose do not possess a carboxylic acid group and therefore cannot form a salt with DCHA. During the crystallization step in 80% methanol, the bulky maltobionic acid DCHA salt precipitates out due to steric packing, while the neutral maltose remains highly soluble in the alcoholic mother liquor[3]. Simple vacuum filtration effectively separates them.
Q: How do I recover the free maltobionic acid from the DCHA salt for downstream biological assays?A: The DCHA salt is primarily a purification vehicle. DCHA itself can be toxic to cell cultures. To recover the free acid, dissolve the purified DCHA salt in deionized water and pass it through a strong cation exchange resin (H+ form) like Dowex 50W-X8[4]. The resin captures the DCHA+ ions, and the pure, free maltobionic acid elutes in the aqueous flow-through.
Mechanistic pathway of DCHA salt formation preventing lactonization.
References
Source: cymitquimica.
Source: nih.
MALTOBIONIC ACID: PRODUCTION FROM MALTOSE OR MALTOSE SYRUP AND PURIFICATION - Proceedings.
Optimizing long-term storage conditions for maltobionic acid dicyclohexylammonium salt
Welcome to the Technical Support Center for handling, storing, and optimizing workflows involving Maltobionic Acid Dicyclohexylammonium (DCHA) Salt (CAS: 41092-97-1). As a Senior Application Scientist, I have designed th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling, storing, and optimizing workflows involving Maltobionic Acid Dicyclohexylammonium (DCHA) Salt (CAS: 41092-97-1). As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we explore the physicochemical causality behind storage requirements and provide self-validating protocols to ensure the absolute integrity of your carbohydrate research.
Physicochemical Profiling: The "Why" Behind the Salt
Maltobionic acid is an aldobionic acid composed of a glucose monomer linked to a gluconic acid moiety. With eight free hydroxyl groups, the free acid is intensely hygroscopic. When exposed to ambient humidity, it rapidly absorbs water to form a viscous, intractable gel matrix [2].
To circumvent this and provide a chemically stable, weighable solid, the compound is synthesized as a dicyclohexylammonium (DCHA) salt [1][3]. The bulky, hydrophobic DCHA counterion disrupts the extensive hydrogen-bonding network of water, sterically shielding the highly hydroxylated maltobionate anion. This specific structural modification allows the compound to crystallize into a stable, free-flowing powder, provided strict environmental controls are maintained.
Quantitative Storage & Stability Parameters
To prevent degradation and moisture ingress, adhere to the following empirically validated storage parameters.
Parameter
Specification
Mechanistic Rationale
Long-Term Storage
-20°C
Arrests thermal degradation and drastically reduces the kinetic energy available for ambient moisture to penetrate the crystal lattice [1].
Short-Term Storage
4°C (Desiccated)
Reduces thermal shock and condensation risks during frequent daily use (up to 2 weeks).
Atmosphere
Argon or N
2
Purge
Displaces atmospheric H
2
O and O
2
, preventing the DCHA lattice from reverting to a hygroscopic gel.
Light Exposure
Protect from light
Minimizes photo-oxidation of the carbohydrate backbone over multi-year storage periods[3].
Core Experimental Protocols
SOP 1: Moisture-Free Aliquoting (Self-Validating)
Repeatedly opening cold carbohydrate salts introduces condensation, which acts as a catalyst for rapid deliquescence.
Equilibration: Remove the sealed vial from -20°C storage and place it immediately into a room-temperature desiccator for 30 minutes. Causality: This prevents ambient moisture from condensing on the cold powder when the seal is broken.
Inert Weighing: Open the vial under a gentle stream of dry Nitrogen or Argon. Quickly weigh the required mass.
Purge and Seal: Blanket the remaining powder in the source vial with Argon gas (which is heavier than air and settles over the powder) before tightly capping.
Self-Validation Check: Weigh the sealed source vial before returning it to the freezer. Record this tare weight. An increase in the baseline weight over successive uses definitively indicates moisture ingress, signaling that your Argon purge step is failing.
SOP 2: Counterion Exchange for Bioassays (Self-Validating)
Dicyclohexylamine is highly cytotoxic. If you are using maltobionic acid in live-cell assays (e.g., bone resorption or antioxidant studies), you must remove the DCHA counterion.
Resin Preparation: Pack a column with Dowex 50WX8 (H
+
form) strongly acidic cation exchange resin. Wash with 5 column volumes (CV) of Milli-Q water.
Elution: Dissolve the Maltobionic acid DCHA salt in a minimal volume of Milli-Q water and load it onto the column. Elute with water. The hydrophobic DCHA
+
binds tightly to the resin, while the free maltobionic acid elutes.
Neutralization: Immediately titrate the eluate with 0.1 M NaOH dropwise while stirring.
Lyophilization: Freeze the neutralized solution and lyophilize overnight to obtain a stable, bio-compatible sodium maltobionate powder.
Self-Validation Check: Monitor the pH of the initial eluate. A sharp drop to pH ~3.8 confirms the successful exchange of DCHA
+
for H
+
. The subsequent titration to exactly pH 7.0 validates the complete conversion to the sodium salt without residual acidity.
Troubleshooting & FAQs
Q: My stock powder has aggregated into a sticky, viscous gum. Is it ruined, and can I salvage it?A: It is not chemically ruined, but its physical state has been compromised. This indicates the hydrophobic DCHA lattice has been breached by atmospheric moisture, reverting the compound toward the hygroscopic free-acid gel state.
Resolution: Dissolve the gum in a minimal volume of anhydrous methanol. Precipitate the salt by adding ice-cold diethyl ether dropwise. Filter the resulting crystals and dry under high vacuum to restore the anhydrous DCHA salt.
Q: Can I use the DCHA salt directly in my in vitro cell culture assays?A: Absolutely not. Dicyclohexylamine is highly cytotoxic and will confound biological readouts (such as cell viability or reactive oxygen species assays). You must perform a cation exchange to convert it to the physiological sodium salt prior to introduction to biological systems (See SOP 2).
Q: Why does the technical data sheet specify -20°C when other carbohydrate salts are stored at room temperature?A: While the DCHA counterion provides significant stability compared to the free acid, the sheer density of hydroxyl groups on the maltobionate moiety makes it inherently more susceptible to moisture than simpler monosaccharides. Storage at -20°C ensures long-term stability by preventing any localized thermal fluctuations that could trigger micro-condensation within the vial [1][3].
Handling Workflow Visualization
Follow this logical workflow to ensure the integrity of your stock compound during routine laboratory handling.
Workflow for moisture-free handling of maltobionic acid DCHA salt.
Plastic Surgery Key. "Clinical Uses of Hydroxyacids." Plastic Surgery Key. Available at: [Link]
Troubleshooting
Preventing degradation of maltobionic acid dicyclohexylammonium salt in solution
Technical Support Center: Maltobionic Acid DCHA Salt Solution Stability Welcome to the Technical Support Center for Maltobionic Acid Dicyclohexylammonium Salt (CAS: 41092-97-1). This guide provides drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Maltobionic Acid DCHA Salt Solution Stability
Welcome to the Technical Support Center for Maltobionic Acid Dicyclohexylammonium Salt (CAS: 41092-97-1). This guide provides drug development professionals and analytical chemists with mechanistic insights and validated methodologies to prevent the degradation of this compound in aqueous solutions.
Mechanistic Overview of Degradation
Maltobionic acid dicyclohexylammonium (DCHA) salt is a polyhydroxy bionic acid complex utilized in advanced drug formulations and biochemical assays. Because it consists of a maltobionate anion (glucose linked to gluconic acid via an
α
-1,4-glycosidic bond) and a DCHA counterion, its stability in aqueous solutions is highly dependent on thermodynamic and pH parameters. Deviations from optimal conditions trigger specific degradation pathways, including glycosidic hydrolysis, Maillard-like browning, and counterion precipitation[1].
Degradation pathways of Maltobionic Acid DCHA salt under environmental stress.
Causality-Driven Troubleshooting FAQs
Q: Why does my maltobionic acid DCHA solution turn brown after heat sterilization (autoclaving)?A: Thermal stress accelerates the cleavage of the
α
-1,4-glycosidic bond, degrading the maltobionate ion into D-glucose and D-gluconate ions. The newly liberated glucose acts as a reducing sugar, which rapidly undergoes browning reactions upon sustained heating[1]. Because the browning of glucose is further accelerated by the presence of gluconate and counterions in the system, autoclaving is strictly contraindicated[1].
Q: What causes sudden turbidity or precipitation when I adjust the pH of the solution above 10?A: This is a counterion dissociation issue. The dicyclohexylammonium (DCHA) ion has a pKa of approximately 10.39[2]. In neutral or mildly acidic solutions, it exists as the highly soluble protonated DCHA+ ion. When the pH approaches or exceeds 10.4, DCHA+ deprotonates into free neutral dicyclohexylamine. This neutral free base is highly volatile and has a drastically reduced aqueous solubility (approx. 0.8 g/L at 25°C), causing it to precipitate out of solution and destabilize the salt complex[2].
Q: Can I store the solution in unbuffered water?A: It is not recommended. While the salt is inherently soluble in water[3], unbuffered water is susceptible to pH drift from atmospheric CO2 absorption. If the pH drifts below 4.0, the acidic environment protonates the glycosidic oxygen linking the glucose and gluconic acid monomers, lowering the activation energy required for hydrolysis and leading to irreversible breakdown.
Quantitative Stability Profile
To guide experimental design, the following table summarizes the quantitative stability parameters of Maltobionic Acid DCHA salt in aqueous environments.
Parameter
Condition
Effect / Observation
Causality / Mechanism
Temperature
4°C (Refrigerated)
High stability
Minimal kinetic energy available for glycosidic bond cleavage; preserves molecular integrity[3].
Temperature
> 80°C (e.g., Autoclaving)
Moderate to severe browning
Accelerated thermal hydrolysis of maltobionate into glucose and gluconic acid[1].
pH
pH < 4.0
Acid-catalyzed degradation
Protonation of the glycosidic oxygen lowers activation energy for cleavage.
pH
pH 6.0 - 8.0
Optimal stability
Maltobionate and DCHA+ remain fully ionized, preventing precipitation and hydrolysis.
pH
pH > 10.4
Precipitation / Turbidity
DCHA+ deprotonates to neutral dicyclohexylamine, dropping solubility to ~0.8 g/L[2].
Self-Validating Protocol: Preparation of Stable 100 mM Solutions
To ensure absolute scientific integrity, do not just mix and store. Use the following self-validating methodology to prepare and verify the stability of your maltobionic acid DCHA solutions.
Step 1: Buffer Selection and Degassing
Action: Prepare a 50 mM HEPES buffer adjusted to pH 7.2. Degas the buffer by sonicating under vacuum for 15 minutes.
Causality: HEPES at pH 7.2 locks the solution well below the DCHA pKa (10.39) to prevent free base precipitation[2], and well above the acid-hydrolysis threshold. Degassing removes dissolved oxygen, mitigating oxidative stress on the polyhydroxy structure[3].
Step 2: Temperature-Controlled Dissolution
Action: Slowly add the Maltobionic Acid DCHA salt to the buffer while stirring at 20–25°C. Do not use a heated stir plate.
Causality: Exothermic localized heating can initiate micro-environments of glycosidic cleavage. Ambient dissolution ensures the thermal threshold for hydrolysis is never breached.
Step 3: Non-Thermal Sterilization
Action: Sterilize the completely dissolved solution by passing it through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile container.
Causality: Filtration eliminates microbial contamination (which can enzymatically degrade the sugar) without subjecting the solution to the extreme thermal stress of autoclaving, thereby preventing browning[1].
Step 4: Self-Validation via UV-Vis Spectroscopy
Action: Blank a UV-Vis spectrophotometer with the HEPES buffer. Measure the absorbance of your final solution at 480 nm (optical path length of 1 cm).
Causality: An ABS480 reading > 0.01 indicates incipient decomposition of maltobionate ions into glucose and subsequent browning[1]. If ABS480 < 0.01, the structural integrity of the maltobionate is empirically confirmed, validating the protocol's success.
Step 5: Storage
Action: Aliquot the validated solution into amber glass vials, purge the headspace with Argon or Nitrogen gas, seal tightly, and store at 4°C.
Causality: Amber glass prevents UV-induced radical formation, inert gas purging prevents oxidation, and 4°C minimizes the kinetic energy available for spontaneous hydrolysis over long-term storage[3].
Technical Support Center: Troubleshooting Maltobionic Acid Dicyclohexylammonium Salt (CAS 41092-97-1)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting the synthesis, puri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting the synthesis, purification, and analytical validation of Maltobionic Acid Dicyclohexylammonium Salt .
Aldonic acids, such as maltobionic acid, are notoriously difficult to isolate as free acids. They exist in a dynamic, pH-dependent equilibrium with their lactones (e.g., maltobiono-
δ
-lactone) and frequently form intractable, non-crystallizing syrups. The introduction of dicyclohexylamine (DCHA)—a bulky, highly lipophilic secondary amine—forces the equilibrium toward the open-chain carboxylate, yielding a highly crystalline, stable salt .
However, this stabilization strategy introduces unique impurity profiles, including residual DCHA, unreacted neutral sugars, and dehydration products . Understanding the causality behind these impurities is critical for successful downstream applications.
Biochemical pathway of maltobionic acid DCHA salt synthesis and common impurity origins.
Part 1: FAQ - Identification of Common Impurities
Q1: Why does my LC-MS chromatogram show a secondary peak that interconverts with the main maltobionate peak?A1: This is caused by lactonization . Maltobionic acid exists in equilibrium with maltobiono-
δ
-lactone. If your HPLC mobile phase is acidic (e.g., contains 0.1% Formic Acid), the equilibrium shifts during the run, causing the free aldonic acid to spontaneously dehydrate into the lactone . Solution: Analyze the sample using a neutral pH mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) to maintain the stable carboxylate anion form.
Q2: How do I accurately detect impurities when maltobionic acid lacks a UV chromophore?A2: Carbohydrates do not absorb UV light effectively above 210 nm. Relying on UV detection will cause you to miss unreacted maltose and underestimate the lactone. You must use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These mass-based detectors provide a uniform response for all non-volatile analytes, revealing the true impurity profile.
Q3: My sample has a strong amine odor and fails elemental analysis (elevated nitrogen). What is the cause?A3: This indicates residual free dicyclohexylamine (DCHA) . During synthesis, DCHA is often added in slight excess to ensure complete precipitation of the salt. If the final washing steps are insufficient, the lipophilic DCHA remains trapped in the crystal lattice. This skews the 1:1 molar stoichiometry and elevates the nitrogen mass percentage.
Quantitative Data: Typical Impurity Profile
Data generated via HPLC-CAD coupled with Negative Ion ESI-MS.
Impurity
Causality / Origin
RRT (Relative Retention Time)
Detection Method
MS (m/z)
Maltose
Incomplete oxidation of starting material
0.65
CAD / ELSD
341[M-H]⁻
Maltobiono-
δ
-lactone
Acid-catalyzed dehydration of free acid
0.85
CAD / ELSD
339 [M-H]⁻
Maltobionic Acid
Target Anion
1.00
CAD / MS
357 [M-H]⁻
Epimeric Aldonic Acids
Base-catalyzed epimerization (C2 position)
1.05 - 1.15
CAD / MS
357 [M-H]⁻
Dicyclohexylamine
Excess stabilizing reagent (Cation)
1.45
CAD / UV (210nm)
182[M+H]⁺ (Pos)
Part 2: Troubleshooting Guide & Purification Workflows
Depending on the specific impurity identified in your analytical run, a targeted purification strategy must be deployed.
Troubleshooting decision tree for the purification of maltobionic acid DCHA salt.
Protocol 1: Anion-Exchange Removal of Unreacted Maltose
Causality: Neutral sugars (maltose) cannot form salts and will not bind to an anion-exchange resin, whereas the maltobionate anion binds strongly. We utilize a Weak Anion-Exchange (WAX) resin rather than a Strong Anion-Exchange (SAX) resin to allow for gentle elution with volatile buffers, preventing acid-catalyzed degradation during recovery.
Step-by-Step Methodology:
Resin Preparation: Pack a column with DEAE-Sepharose (WAX resin). Equilibrate with 5 column volumes (CV) of ultra-pure water (pH 7.0).
Sample Loading: Dissolve the impure Maltobionic Acid DCHA salt in water (10% w/v) and load it onto the column at a flow rate of 2 mL/min.
Washing (Maltose Removal): Wash the column with 3 CV of ultra-pure water.
Self-Validating System: Collect the flow-through and test it using a rapid Phenol-Sulfuric Acid colorimetric assay. A yellow/orange color confirms the elution of neutral maltose. Proceed to the next step only when the assay returns a negative (clear) result, guaranteeing complete maltose removal.
Elution: Elute the bound maltobionate using a linear gradient of 0 to 0.5 M Ammonium Formate (pH 7.5).
Recovery: Lyophilize the target fractions. The volatile ammonium formate will sublimate, leaving pure maltobionic acid (which must then be re-titrated with DCHA to reform the salt).
Protocol 2: Recrystallization to Correct DCHA Stoichiometry
Causality: DCHA is highly soluble in warm organic solvents (like acetone and ethanol), whereas the polar maltobionate DCHA salt has limited solubility in these solvents once cooled. This differential solubility is exploited to wash away excess DCHA.
Step-by-Step Methodology:
Dissolution: Suspend 10 g of the impure salt in 50 mL of an Ethanol/Water mixture (90:10, v/v).
Heating: Gently heat the suspension to 65°C under constant stirring until the solid completely dissolves into a clear solution.
Hot Filtration: Filter the hot solution through a 0.22 µm PTFE membrane to remove any insoluble inorganic impurities.
Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 4 hours, then transfer to an ice bath (4°C) for 12 hours to promote nucleation.
Washing: Filter the resulting crystals under a vacuum and wash the filter cake twice with 15 mL of ice-cold Acetone. Causality: Acetone aggressively strips away any residual lipophilic DCHA adhered to the crystal surfaces without dissolving the salt.
Drying & Validation: Dry the crystals in a vacuum oven at 40°C for 24 hours.
Self-Validating System: Weigh the recovered crystals and perform a melting point analysis. Pure maltobionic acid DCHA salt exhibits a sharp melting point (160–162°C). A depressed or broad melting range immediately alerts you to residual free DCHA or lactone entrapment, indicating the wash step must be repeated.
References
Bernd Sauerbrei, Jutta Niggemann, Stefan Gröger, Sungsook Lee. "Dicyclohexylammonium salts for the isolation and characterization of aldonic acids." Carbohydrate Research, 1973. URL:[Link]
Lucas Henrique do Nascimento, Eloane Malvessi, Eunice Valduga, Jamile Zeni. "Advances in the biotechnological production, recovery, and application of maltobionic acid." Food Bioscience, 2025. URL:[Link]
Louis Pichat, Elizabeth Percival. "Synthesis of Maltose-1-C14, Maltobiono-δ-lactone-1-C14, and Lithium Maltobionate-1-C14 from 3-(α-D-Glucopyranosyl)-D-arabinose." ACS Publications, 1970. URL:[Link]
Troubleshooting
Enhancing the solubility of maltobionic acid dicyclohexylammonium salt for biological assays
Technical Support Center: Enhancing the Solubility of Maltobionic Acid Dicyclohexylammonium Salt for Biological Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Enhancing the Solubility of Maltobionic Acid Dicyclohexylammonium Salt for Biological Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to integrate sugar acid salts into cell-based or enzymatic assays. Maltobionic acid is a highly valuable polyhydroxy bionic acid, but its commercially available form—the dicyclohexylammonium (DCHA) salt—often presents severe solubility and toxicity hurdles.
This guide is designed to explain the chemical causality behind these issues and provide a self-validating, field-proven protocol to resolve them.
Diagnostic FAQs: Understanding the Chemical Bottleneck
Q: Why does my maltobionic acid DCHA salt precipitate in physiological buffers?A: In its pure, free-acid form, maltobionic acid is highly soluble in water but forms a sticky, hygroscopic syrup that is exceptionally difficult to handle, weigh, or store. To achieve a stable, highly pure crystalline solid for commercial distribution, manufacturers precipitate the acid using dicyclohexylamine[1][2]. However, the bulky, hydrophobic dicyclohexyl rings drastically reduce the thermodynamic aqueous solubility of the resulting salt[3]. When introduced to aqueous physiological buffers (pH 7.4), the DCHA salt rapidly exceeds its solubility limit and crashes out of solution.
Q: My cells are dying even at low concentrations where the salt remains dissolved. Is maltobionic acid toxic?A: The toxicity you are observing is almost certainly driven by the dicyclohexylammonium cation, not the maltobionate anion. DCHA is a strong base (pKa ~10.39) and a documented cytotoxic agent. It readily penetrates cell membranes, inhibits critical cellular enzymes (such as spermidine synthase), and disrupts polyamine biosynthesis, leading to cell cycle arrest and apoptosis[4].
Q: Can I use co-solvents like DMSO to force the DCHA salt into solution?A: While co-solvency (e.g., using up to 5% DMSO) is a standard technique to enhance the solubility of lipophilic compounds[3], it is a fundamentally flawed strategy in this context. Even if DMSO successfully prevents precipitation, it does not mitigate the inherent cytotoxicity of the DCHA cation[4]. You will continue to observe severe assay interference and false-positive toxicity.
Q: What is the definitive solution for utilizing this compound in bioassays?A: The only scientifically rigorous approach is to perform a cation exchange. By passing the DCHA salt through an acidic ion-exchange resin, you can trap the toxic DCHA cation and elute the free maltobionic acid, which is then immediately neutralized with sodium hydroxide to form the highly soluble, biologically inert sodium maltobionate[5][6].
Data Presentation: Physicochemical & Biological Comparison
To illustrate why salt exchange is mandatory, review the synthesized performance metrics of the different maltobionate forms in a standard in vitro workflow:
Compound Form
Aqueous Solubility (pH 7.4)
Cytotoxicity (In Vitro IC50)
Bioassay Suitability
Maltobionic Acid DCHA Salt
< 5 mg/mL
~ 20 - 50 µM
Poor (Precipitation & Toxicity)
DCHA Salt + 5% DMSO
~ 15 mg/mL
~ 20 - 50 µM
Poor (Toxicity persists)
Sodium Maltobionate
> 100 mg/mL
> 10 mM (Non-toxic)
Excellent (Inert & Soluble)
Core Methodology: DCHA to Sodium Salt Conversion Protocol
This protocol utilizes a strong acid cation-exchange resin to perform the salt swap.
Critical Causality Note: Free maltobionic acid contains an α-1,4-glycosidic bond that is susceptible to acid-catalyzed hydrolysis. Because the eluate from the resin will be highly acidic, immediate neutralization is required to preserve the structural integrity of the molecule.
Materials Required:
Maltobionic acid dicyclohexylammonium salt (CAS: 41092-97-1)
Resin Preparation: Slurry 10 g of Dowex 50W-X8 (H+ form) in DI water and pack it into a glass column. Wash the bed with 50 mL of 1M HCl to ensure full protonation, followed by copious amounts of DI water until the effluent pH matches the DI water (pH ~5.5 - 6.0).
Sample Solubilization: Dissolve 1.0 g of the Maltobionic acid DCHA salt in a minimal volume of a 1:1 DI water/methanol mixture. Self-Validation: Ensure the solution is completely clear before loading; particulates will clog the resin bed.
Ion Exchange (Elution): Load the dissolved sample onto the column. Elute slowly (1-2 mL/min) with DI water. The bulky DCHA cations will bind strongly to the sulfonic acid groups on the resin, while the free maltobionic acid will pass through[5][6].
Immediate Neutralization (Critical): Collect the eluate in a flask pre-equipped with a stirring bar and a pH probe. The eluate will be highly acidic (pH < 3). Immediately titrate the eluate dropwise with 0.1 M NaOH until the pH stabilizes at 7.0 - 7.4.
Recovery & Lyophilization: Once the entire fraction is collected and neutralized, freeze the solution at -80°C and lyophilize (freeze-dry) for 24-48 hours.
Final Product: You will be left with a fluffy, white powder of Sodium Maltobionate, which can be dissolved directly into your assay buffer at concentrations exceeding 100 mg/mL without toxicity.
Workflow Visualization
Fig 1: Workflow for converting cytotoxic DCHA salt to biocompatible sodium maltobionate.
References
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
Dicyclohexylamine - OECD Existing Chemicals Database. OECD. Available at: [Link]
One-Step, Stereocontrolled Synthesis of Glycosyl 1-Phosphates... Journal of the American Chemical Society. Available at: [Link]
US5770407A - Process for preparing nucleotide inhibitors of glycosyltransferases. Google Patents.
Adjusting pH for optimal stability of maltobionic acid dicyclohexylammonium salt
Welcome to the Technical Support & Application Center for Maltobionic Acid Dicyclohexylammonium (DCHA) Salt. As a Senior Application Scientist, I have designed this portal to move beyond basic data sheets.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support & Application Center for Maltobionic Acid Dicyclohexylammonium (DCHA) Salt.
As a Senior Application Scientist, I have designed this portal to move beyond basic data sheets. Here, we explore the mechanistic causality behind the stability of DCHA salts, providing you with self-validating protocols, diagnostic matrices, and targeted troubleshooting for your formulation and drug development workflows.
Mechanistic Core: The Causality of pH and DCHA Salt Stability
Maltobionic acid is a polyhydroxy bionic acid (PHA) derived from the oxidation of maltose. In its free acid form, it is highly hygroscopic and prone to intramolecular esterification (lactonization)[1]. To utilize it reliably in pharmaceutical and analytical settings, it is often crystallized with dicyclohexylamine (DCHA).
Why DCHA?
The stabilizing effect of DCHA salts stems from two primary mechanisms: the formation of a stable ionic adduct and the steric moderation of the carboxylate group's nucleophilicity[2]. The bulky dicyclohexylammonium cation shields the maltobionate anion, preventing degradation and allowing it to be handled as a stable, crystalline solid[2].
The pH Causality:
Because this stability relies entirely on an ionic bond, it is exquisitely sensitive to the pH of the aqueous environment[3]:
At Low pH (< 4.5): The environmental hydronium concentration forces the protonation of the maltobionate anion (
pKa≈3.8
). The ionic pair breaks, yielding free maltobionic acid, which can slowly degrade or form lactones.
At High pH (> 8.5): The environmental hydroxide concentration strips the proton from the dicyclohexylammonium cation (
pKa≈10.4
). This yields free dicyclohexylamine, which is highly hydrophobic and will immediately precipitate out of the aqueous solution as a cloudy emulsion or oily solid[2].
Diagnostic Data Matrix
Use the following table to predict the behavior of Maltobionic Acid DCHA salt in various buffer systems.
Environmental pH
Dominant Maltobionic Species
Dominant Amine Species
Physical State in Aqueous Solution
Stability Prognosis
< 3.5
Free Maltobionic Acid (Protonated)
DCHA-H+ (Protonated)
Clear solution (initially)
Poor: High risk of lactonization and hydrolysis over time.
5.5 – 7.5
Maltobionate (Deprotonated)
DCHA-H+ (Protonated)
Clear solution
Optimal: Stable ionic shielding; maximum aqueous solubility.
8.5 – 9.5
Maltobionate (Deprotonated)
Mixed (DCHA-H+ / Free DCHA)
Turbid / Milky
Marginal: Onset of amine precipitation.
> 10.0
Maltobionate (Deprotonated)
Free DCHA (Deprotonated)
Phase separation (Oily precipitate)
Failure: Complete dissociation of the stabilizing salt.
When preparing stock solutions for biological assays or formulation testing, localized pH spikes during adjustment can cause irreversible precipitation. This protocol utilizes a self-validating turbidity check to ensure the ionic adduct remains intact.
Materials Required:
Maltobionic Acid DCHA Salt (Purity
≥
95%)
Co-solvent (Optional but recommended for high concentrations): Ethanol or DMSO[4]
Target Buffer (e.g., 50 mM HEPES or PBS, pre-adjusted to pH 6.5)
0.1 M HCl and 0.1 M NaOH (Use dilute titrants to prevent localized spiking)
Spectrophotometer (for validation)
Step-by-Step Methodology:
Primary Dissolution: Weigh the required mass of Maltobionic Acid DCHA salt. If targeting a concentration >10 mg/mL, pre-dissolve the solid in a minimal volume (e.g., 5% of final volume) of Ethanol or DMSO to ensure rapid solvation of the bulky DCHA group[4].
Aqueous Dilution: Slowly add the pre-adjusted aqueous buffer (pH 6.5) to the solvent mixture while under continuous magnetic stirring (300 rpm).
Equilibration: Allow the solution to stir for 10 minutes. The DCHA salt acts as a mild buffer itself[1]; adding it will likely shift the pH of your starting buffer slightly upward.
Gradual pH Adjustment: Submerge a calibrated pH probe into the stirring solution.
If pH < 5.5: Add 0.1 M NaOH dropwise. Wait 15 seconds between drops.
If pH > 7.5: Add 0.1 M HCl dropwise. Wait 15 seconds between drops.
Critical Warning: Never use concentrated acids/bases (e.g., 1M or higher). A single drop of 1M NaOH can create a localized micro-environment with a pH > 10, instantly precipitating DCHA oil droplets that are notoriously difficult to re-dissolve.
Self-Validation (Turbidity Check): To confirm the structural integrity of the salt in solution, measure the Optical Density at 600 nm (
OD600
) against a buffer blank.
Pass Criteria:
OD600<0.05
. The solution is clear, and the ionic adduct is stable.
Fail Criteria:
OD600>0.05
. Micro-precipitation of DCHA has occurred. Discard and restart, using a slower titration rate.
Troubleshooting & FAQs
Q: I adjusted my solution to pH 8.8 to match my assay conditions, and the solution immediately turned milky white. What happened?A: You have exceeded the stability threshold of the dicyclohexylammonium cation. At pH levels approaching 9.0, the basic amine deprotonates[2]. Because free dicyclohexylamine is highly lipophilic and insoluble in water, it crashes out of solution as an emulsion (the "milky" appearance). To fix this, you must lower the pH back to ~7.0 using dilute HCl, though re-dissolving precipitated DCHA can take prolonged stirring.
Q: Can I use Maltobionic Acid DCHA salt in a pH 3.0 citrate buffer for my formulation?A: It is not recommended. While maltobionic acid itself is stable and functions well as a polyhydroxy acid at lower pH ranges (even exhibiting exfoliating properties at pH 3.5 - 5.0)[5], the DCHA salt form will dissociate. At pH 3.0, the maltobionate anion protonates into free maltobionic acid[3]. If your final application requires a pH of 3.0, you should source free maltobionic acid or maltobiono-1,5-lactone rather than the DCHA salt.
Q: My stock solution was perfectly clear at pH 6.5, but after storing it at 4°C for a week, I see crystalline growth. Is it degrading?A: This is likely a solubility issue rather than chemical degradation. DCHA salts have temperature-dependent solubility profiles. At 4°C, the solubility limit of the intact salt drops. Allow the solution to return to room temperature and gently warm it (do not exceed 60°C)[6] while stirring. If it re-dissolves, the compound is intact.
Q: Why do we use DCHA salts for organic acids if they are so sensitive to pH?A: Free organic acids (especially carbohydrate-derived ones like maltobionic acid) are often amorphous, sticky syrups that absorb water from the air (hygroscopic), making precise weighing and long-term storage nearly impossible. Converting them to a DCHA salt yields a highly stable, free-flowing crystalline powder that resists oxidation and hydrolysis during storage[2]. The pH sensitivity is simply a trade-off required during the aqueous reconstitution phase.
Maltobionic acid dicyclohexylammonium salt vs calcium maltobionate
Comparative Analysis: Maltobionic Acid Dicyclohexylammonium Salt vs. Calcium Maltobionate Maltobionic acid (4-O-α-D-glucopyranosyl-D-gluconic acid) is a polyhydroxy bionic acid derived from the enzymatic oxidation of mal...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis: Maltobionic Acid Dicyclohexylammonium Salt vs. Calcium Maltobionate
Maltobionic acid (4-O-α-D-glucopyranosyl-D-gluconic acid) is a polyhydroxy bionic acid derived from the enzymatic oxidation of maltose. In the realms of drug development, analytical chemistry, and nutritional science, this compound is utilized in two distinctly different salt forms: the Dicyclohexylammonium (DCHA) salt and the Calcium salt (Calcium Maltobionate, MBCa) .
While both share the same active anionic moiety, their counterions dictate entirely different applications. The DCHA salt is an in vitro analytical and synthetic reagent, whereas Calcium Maltobionate is an in vivo functional ingredient designed to enhance mineral absorption and maintain bone density. This guide provides an objective, data-driven comparison of their physicochemical properties, mechanisms of action, and experimental workflows.
Physicochemical Profiling & Causality of Salt Selection
Free maltobionic acid is notoriously difficult to handle in a laboratory setting. Due to its extensive hydrogen-bonding capabilities, it resists crystallization and typically presents as a highly hygroscopic, viscous syrup. This physical state makes precise stoichiometric weighing impossible, severely limiting its utility in rigorous scientific applications.
Maltobionic Acid Dicyclohexylammonium Salt (CAS: 41092-97-1) : To solve the hygroscopicity problem, carbohydrate chemists neutralize the acid with dicyclohexylamine (DCHA). The bulky, hydrophobic cyclohexyl rings disrupt the water-binding network, allowing the formation of a stable, anhydrous crystalline lattice (1[1]). This form is strictly for laboratory use and is toxic if ingested (2[2]).
Calcium Maltobionate (MBCa) : For physiological applications, maltobionic acid is neutralized with calcium. The resulting salt is highly soluble in water across a broad pH range—significantly outperforming traditional calcium carbonate or calcium citrate. It is a safe, functional compound utilized in dietary supplements to deliver calcium and promote the absorption of other trace minerals (3[3]).
Mechanism of Application:
In analytical chemistry, DCHA-MB serves as the gold-standard reference material for quantifying maltobionate in food, feed, and biological samples. In synthetic carbohydrate chemistry, it acts as a precise stoichiometric building block for complex glycosylation reactions.
Fig 1. Stabilization of maltobionic acid using DCHA for analytical and synthetic workflows.
Experimental Protocol: HPLC-ELSD Quantification of Maltobionic Acid
Causality Focus: Maltobionic acid lacks a conjugated π-electron system, rendering standard UV-Vis detectors useless. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is mandatory. Furthermore, the DCHA counterion must be managed to prevent ion-suppression in MS or column fouling in HPLC.
Standard Preparation : Accurately weigh 10.0 mg of DCHA-MB standard. Given the molecular weight of the DCHA salt (539.62 g/mol ) versus the free acid (358.3 g/mol ), apply a conversion factor of 0.664 to calculate the true maltobionate concentration.
Desalting (Critical Step) : Pass the standard solution through a solid-phase extraction (SPE) cartridge containing a strong cation-exchange resin (H+ form). This traps the DCHA+ ions and elutes the free maltobionic acid, preventing DCHA from interfering with the chromatographic separation.
Chromatography : Inject the desalted sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Use a mobile phase of Acetonitrile/Water (70:30 v/v) with 10 mM ammonium formate to maintain peak shape.
Detection : Nebulize and evaporate the eluent at 50°C in the ELSD. The remaining non-volatile maltobionic acid particles scatter the LED light, yielding a signal proportional to the mass.
Mechanism of Application:
Calcium maltobionate is engineered to bypass upper gastrointestinal digestion. Upon reaching the large intestine (cecum), it serves as a substrate for microbial fermentation, producing Short-Chain Fatty Acids (SCFAs) like acetate and propionate. This localized drop in luminal pH prevents the precipitation of calcium, magnesium, iron, and zinc, thereby enhancing their cellular uptake via TRPV6 and TRPM6 channels (4[4]). Clinically, continuous intake of MBCa has been shown to mitigate the decline of lumbar and facial bone mineral density in pre- and post-menopausal women (5[5]).
Fig 2. Calcium Maltobionate mechanism for enhanced intestinal mineral absorption via SCFA production.
Experimental Protocol: Ex Vivo Everted Gut Sac Assay for Mineral Absorption
Causality Focus: The everted gut sac model is utilized because it isolates the intestinal mucosal transport mechanisms from systemic endocrine regulation (e.g., PTH, Vitamin D), allowing for a direct assessment of MBCa's solubility and permeation kinetics compared to standard calcium salts.
Tissue Isolation : Fast male Wistar rats for 24 hours. Euthanize and rapidly excise the ileum. Flush the lumen with ice-cold, oxygenated saline.
Sac Eversion : Gently push a glass rod through the lumen, tie one end with surgical silk, and pull the tissue over itself to evert it. This exposes the absorptive mucosal villi to the external environment.
Gradient Setup : Fill the internal (serosal) compartment with 1 mL of calcium-free Krebs-Henseleit buffer. Submerge the sac in an external (mucosal) bath containing either 10 mM Calcium Maltobionate or 10 mM Calcium Carbonate.
Incubation : Incubate at 37°C under continuous aeration with 95% O2 / 5% CO2 for 60 minutes to maintain active transport viability.
Quantification : Aspirate the serosal fluid. Quantify the transported calcium utilizing Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).
Comparative Experimental Data
The superior physiological performance of Calcium Maltobionate over traditional calcium salts is heavily documented in metabolic balance studies. The following table synthesizes data from controlled in vivo rat models comparing diets substituted with MBCa versus standard Calcium Carbonate (CaCO₃) (3[3]).
Parameter
CaCO₃ Control Diet
50% MBCa Substitution
100% MBCa Substitution
Apparent Ca Absorption (%)
42.1 ± 2.4
55.3 ± 3.1
68.7 ± 2.9
Apparent Mg Absorption (%)
35.4 ± 1.8
48.2 ± 2.5
59.1 ± 2.2
Cecal SCFA Conc. (µmol/g)
45.2 ± 4.1
72.8 ± 5.6
88.4 ± 6.3
Cecal pH
6.8 ± 0.2
6.7 ± 0.2
6.6 ± 0.3
Data interpretation: The substitution of CaCO₃ with MBCa yields a dose-dependent increase in cecal SCFA concentration, which directly correlates with significantly enhanced calcium and magnesium absorption rates without causing pathological drops in systemic pH (3[3]).
Conclusion
The selection between Maltobionic Acid Dicyclohexylammonium Salt and Calcium Maltobionate is dictated entirely by the application environment. DCHA-MB is the indispensable, stable crystalline standard required for rigorous analytical quantification and carbohydrate synthesis. Conversely, Calcium Maltobionate is a highly soluble, physiologically active compound proven to enhance mineral bioavailability and support bone density through microbiome-mediated SCFA production.
References
CymitQuimica.
Journal of the American Chemical Society (ACS Publications).
NutraIngredients. "Calcium maltobionate intake could mitigate facial bone density decline in pre-, post-menopausal women – RCT".
Bioscience, Biotechnology, and Biochemistry (Oxford Academic).
PierOnline. "Calcium Maltobionate Enhances Mineral Absorption in Healthy Adult Men and Women".
High-Resolution 1H and 13C NMR Spectroscopy Data for Maltobionic Acid Dicyclohexylammonium Salt: A Comparison Guide
Executive Summary Maltobionic acid (4-O-α-D-Glucopyranosyl-D-gluconic acid) is an indigestible disaccharide and iron chelator with significant applications in bone health, mineral absorption, and drug development[1]. How...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Maltobionic acid (4-O-α-D-Glucopyranosyl-D-gluconic acid) is an indigestible disaccharide and iron chelator with significant applications in bone health, mineral absorption, and drug development[1]. However, analytical characterization of free maltobionic acid is notoriously difficult due to its dynamic equilibrium with lactone forms.
This guide provides a comprehensive comparative analysis of maltobionic acid forms, establishing the dicyclohexylammonium (DCHA) salt (CAS: 41092-97-1)[2] as the gold standard for structural characterization. We present field-proven methodologies, self-validating protocols, and high-resolution 1H and 13C NMR spectroscopy data to support analytical scientists in product validation and quality control.
Comparative Analysis of Maltobionic Acid Forms
In carbohydrate chemistry, the choice of the salt form dictates the stability, solubility, and analytical clarity of the compound. The table below objectively compares the DCHA salt against the free acid and the commonly used calcium salt (MBCa).
Table 1: Performance Comparison of Maltobionic Acid Alternatives
Parameter
Free Maltobionic Acid
Calcium Maltobionate (MBCa)
DCHA Salt (Gold Standard)
Physical State
Amorphous syrup / hygroscopic solid
Amorphous powder
Highly crystalline solid
Solution Dynamics
Equilibrium with maltobiono-1,5-lactone
Viscous; potential Ca2+ coordination dynamics
Locked in open-chain carboxylate form
NMR Resolution
Poor (overlapping lactone/acid signals)
Moderate (line broadening due to viscosity)
Excellent (sharp, distinct signals)
Primary Use Case
in vivo fermentation studies
Nutritional supplements / Formulations
Analytical reference / Synthetic intermediate
Causality Insight: Free aldonic acids spontaneously form lactones in aqueous environments. Converting the acid to a DCHA salt prevents lactonization by neutralizing the carboxylic acid, locking the molecule into a single, open-chain conformation. This eliminates signal splitting and provides the unambiguous NMR resolution required for rigorous pharmaceutical characterization.
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale to prevent common spectroscopic errors.
Step-by-Step Acquisition Protocol
Sample Preparation: Dissolve 20.0 mg of Maltobionic acid DCHA salt in 0.6 mL of Deuterium Oxide (
D2O
, 99.9% D).
Rationale:
D2O
rapidly exchanges with the labile hydroxyl (-OH) and ammonium (
−NH2+
) protons, rendering them "invisible" to 1H NMR and preventing them from obscuring the critical sugar ring protons.
Internal Standardization: Add 0.1% TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as an internal chemical shift reference (set to 0.00 ppm).
Temperature Equilibration: Insert the sample into the spectrometer and equilibrate at 298 K (25°C) for exactly 5 minutes.
Rationale: Temperature fluctuations alter the viscosity of sugar solutions, leading to chemical shift drift and peak broadening.
Parameter Optimization (Critical): Set the relaxation delay (D1) to 5 seconds .
Rationale: The quaternary carboxylate carbon (C1) of the maltobionate moiety lacks attached protons, resulting in a long longitudinal relaxation time (
T1
). A 5-second delay ensures complete relaxation, preventing artificial signal attenuation and allowing for quantitative 13C integration.
Stoichiometric Validation: Following acquisition, integrate the anomeric proton of the glucose moiety (~5.15 ppm) against the methine protons of the DCHA counterion (~3.15 ppm).
Self-Validation Check: The ratio must be exactly 1:2 . Any deviation greater than 5% instantly alerts the analyst to incomplete salt formation, residual free DCHA, or sample degradation.
Workflow Visualization
Workflow for NMR sample preparation and self-validating data acquisition.
High-Resolution NMR Spectroscopy Data
The following tables summarize the expected chemical shifts for the pure Maltobionic acid DCHA salt in
D2O
at 298 K. The data is cross-referenced against established aldonic acid and dicyclohexylamine spectral profiles[3][4].
Table 2: 1H NMR Data (400 MHz,
D2O
)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Structural Origin
H-1'
5.15
d (J = 3.8 Hz)
1H
Anomeric proton (Glucose moiety)
H-2 to H-6, H-2' to H-6'
3.40 - 4.25
m (overlapping)
11H
Sugar ring & gluconate chain protons
H-1''
3.15
m
2H
Methine protons (DCHA counterion)
H-2'' to H-6''
1.10 - 2.10
m (broad)
20H
Cyclohexyl ring protons (DCHA)
Table 3: 13C NMR Data (100 MHz,
D2O
)
Carbon Assignment
Chemical Shift (δ, ppm)
Structural Origin
C-1
~178.5
Quaternary carboxylate (Gluconate moiety)
C-1'
~100.5
Anomeric carbon (Glucose moiety)
C-4
~80.2
Glycosidic linkage carbon (Gluconate moiety)
C-2, C-3, C-5, C-2' to C-5'
70.0 - 75.0
Secondary hydroxyl carbons
C-6, C-6'
61.0 - 63.0
Primary hydroxyl carbons
C-1''
~53.5
Methine carbons (DCHA)
C-2'', C-6''
~29.5
Methylene carbons (DCHA)
C-4''
~25.0
Methylene carbons (DCHA)
C-3'', C-5''
~24.5
Methylene carbons (DCHA)
Note: Chemical shifts may vary slightly (± 0.2 ppm for 13C) depending on exact sample concentration and pH variations in the
D2O
solution.
Mechanistic Insights for Drug Development Professionals
When utilizing maltobionic acid in pharmaceutical formulations (e.g., as a mineral carrier or excipient), the stability of the glycosidic bond and the state of the carboxylate group are paramount.
By utilizing the DCHA salt during the initial R&D and quality control phases, drug development professionals can accurately quantify the purity of the active maltobionic acid moiety without the confounding variables introduced by lactonization or metal-ion coordination. The distinct ~178.5 ppm 13C signal acts as a definitive marker for the open-chain carboxylate[3], while the DCHA methine signal at ~53.5 ppm[4] provides an internal quantitative reference, ensuring high-fidelity batch-to-batch reproducibility.
References
Title: Maltobionic acid enhances intestinal absorption of calcium and magnesium in rats
Source: Taylor & Francis
URL: [Link]
Title: Oxidation of isomaltose, gentiobiose, and melibiose by membrane-bound quinoprotein glucose dehydrogenase from acetic acid bacteria
Source: Taylor & Francis
URL: [Link]
A Comparative Guide to Dicyclohexylammonium Salts of Carbohydrate Acids: Synthesis, Characterization, and Applications
Abstract In the fields of pharmaceutical sciences and carbohydrate chemistry, the isolation, purification, and stabilization of acidic carbohydrates are persistent challenges. These molecules, ranging from simple uronic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the fields of pharmaceutical sciences and carbohydrate chemistry, the isolation, purification, and stabilization of acidic carbohydrates are persistent challenges. These molecules, ranging from simple uronic acids to complex glycosaminoglycans (GAGs), are often difficult to crystallize and handle in their free acid form. The formation of dicyclohexylammonium (DCHA) salts presents a robust and elegant solution, converting these often amorphous or poorly stable acids into well-defined, crystalline solids. This guide provides a comparative analysis of DCHA salts derived from three salient carbohydrate acids: D-glucuronic acid, hyaluronic acid, and chondroitin sulfate. We will explore the underlying principles of DCHA salt formation, provide detailed experimental protocols for their synthesis and characterization, and present a comparative summary of their physicochemical properties, supported by spectroscopic data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage DCHA salt formation for enhanced purification, stability, and handling of acidic carbohydrates.
The Rationale for Dicyclohexylammonium Salt Formation
Carbohydrate acids are characterized by the presence of one or more carboxyl groups, which are typically deprotonated at physiological pH. In their free acid form, particularly for complex polysaccharides, these molecules can be hygroscopic, amorphous, and exhibit poor solubility in organic solvents, complicating their purification and subsequent chemical modifications.
The formation of a salt with dicyclohexylamine, a strong organic base, effectively neutralizes the acidic carboxyl group.[1] This acid-base reaction results in a stable ionic adduct—the dicyclohexylammonium salt.[2] The primary advantages of this transformation are:
Enhanced Crystallinity: DCHA salts are frequently highly crystalline. This crystalline nature is pivotal for purification via recrystallization, a technique far more effective at removing impurities than other methods used for amorphous solids.[2]
Improved Stability and Handling: By converting them into stable, non-hygroscopic crystalline solids, DCHA salt formation significantly simplifies the weighing, storage, and handling of these materials.[3]
Modified Solubility: The formation of DCHA salts alters the polarity of the carbohydrate acid, often increasing its solubility in certain organic solvents, which can be advantageous for subsequent synthetic steps or formulation studies.
Featured Carbohydrate Acids: A Brief Overview
This guide focuses on the DCHA salts of three representative carbohydrate acids, each with distinct structural complexities and biological significance.
D-Glucuronic Acid: A simple monosaccharide uronic acid, D-glucuronic acid is a fundamental building block of many important polysaccharides, including hyaluronic acid and chondroitin sulfate.[4] It plays a crucial role in detoxification processes in the body through a process called glucuronidation.[5]
Hyaluronic Acid (HA): A high-molecular-weight, non-sulfated glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine.[6][7] HA is a major component of the extracellular matrix and is widely used in medicine and cosmetics for its viscoelastic and moisturizing properties.[8]
Chondroitin Sulfate (CS): A sulfated glycosaminoglycan, CS is composed of repeating disaccharide units of D-glucuronic acid and N-acetylgalactosamine with sulfate groups at various positions.[9] It is a vital structural component of cartilage and is widely investigated for the treatment of osteoarthritis.[10]
Synthesis and Crystallization of Dicyclohexylammonium Salts
The synthesis of dicyclohexylammonium salts of carbohydrate acids is a straightforward acid-base reaction. The general principle involves dissolving the carbohydrate acid in a suitable solvent and adding an equimolar amount of dicyclohexylamine, often leading to the spontaneous precipitation of the crystalline salt.
General Synthetic Workflow
Caption: General workflow for the synthesis of Dicyclohexylammonium salts.
Illustrative Chemical Reaction
The reaction involves the protonation of the basic nitrogen atom of dicyclohexylamine by the acidic proton of the carbohydrate's carboxyl group.
Caption: Acid-base reaction for DCHA salt formation.
Experimental Protocol: Synthesis of Dicyclohexylammonium D-glucuronate
A detailed, step-by-step methodology for the synthesis of the DCHA salt of D-glucuronic acid is provided in the Appendix . This protocol can be adapted for other carbohydrate acids with appropriate adjustments to solvents and crystallization conditions.
Comparative Physicochemical and Spectroscopic Analysis
While direct comparative studies are limited, we can assemble a comparative profile based on the known properties of the parent acids and the general characteristics of DCHA salts.
Table 1: Comparative Properties of Dicyclohexylammonium Carbohydrate Acid Salts
Property
DCHA D-Glucuronate
DCHA Hyaluronate
DCHA Chondroitin Sulfate
Parent Acid Type
Monosaccharide Uronic Acid
Polysaccharide (Non-sulfated GAG)
Polysaccharide (Sulfated GAG)
Molecular Formula
C₁₈H₃₃NO₇
[C₁₄H₂₀NO₁₁·C₁₂H₂₃N]n
[C₁₄H₁₉NO₁₄S·C₁₂H₂₃N]n (approx.)
Molecular Weight
375.46 g/mol
Variable (High Molecular Weight Polymer)
Variable (High Molecular Weight Polymer)
Appearance
White crystalline solid
White to off-white fibrous or amorphous solid
White to off-white amorphous powder
Melting Point
Expected to have a sharp melting point (e.g., ~150-170 °C), characteristic of a pure crystalline salt.
Does not exhibit a sharp melting point; will likely decompose at elevated temperatures.
Decomposes upon heating without a distinct melting point.
Aqueous Solubility
Moderately soluble; solubility is pH-dependent.
Generally insoluble in water, but may form gels or swell. The long hydrocarbon chains of DCHA reduce aqueous solubility.
Insoluble in water. The presence of both sulfate and DCHA moieties makes its solubility complex.
Organic Solvent Solubility
Soluble in alcohols (methanol, ethanol); sparingly soluble in less polar solvents like ethyl acetate.
Sparingly soluble in polar organic solvents like DMSO or DMF; insoluble in alcohols and non-polar solvents.
Sparingly soluble in highly polar aprotic solvents (e.g., DMSO); insoluble in most other organic solvents.
Spectroscopic Characterization: A Comparative Overview
FTIR and NMR spectroscopy are indispensable tools for confirming the formation and purity of DCHA salts.
The FTIR spectrum of a DCHA salt provides clear evidence of salt formation by showing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic peaks for the carboxylate anion and the ammonium cation.
Disappearance of Free Acid Peaks: The broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretching of a carboxylic acid dimer will disappear. The sharp C=O stretch of the free acid (around 1700-1750 cm⁻¹) will also be absent.
Appearance of Carboxylate Peaks: A strong, asymmetric stretching band for the carboxylate (COO⁻) group appears in the region of 1550-1610 cm⁻¹ . A weaker, symmetric stretching band is also observed around 1400-1420 cm⁻¹ .
Appearance of Dicyclohexylammonium Peaks:
N-H Stretching: A broad band with multiple sub-peaks appears in the 2200-3000 cm⁻¹ region, corresponding to the N⁺-H₂ stretching vibrations of the secondary ammonium ion.
C-H Stretching: Strong peaks around 2850 cm⁻¹ and 2930 cm⁻¹ from the cyclohexyl rings will be prominent.[11]
NMR spectroscopy provides detailed structural confirmation. Both ¹H and ¹³C NMR will show signals corresponding to both the carbohydrate acid and the dicyclohexylammonium counter-ion.
¹H NMR:
DCHA Moiety: A complex set of multiplets will appear between ~1.0 and 3.0 ppm . The proton on the nitrogen (N-H) will be a broad signal, and the methine proton (CH-N) will be shifted downfield compared to free dicyclohexylamine.[12]
Carbohydrate Moiety: The characteristic signals of the sugar backbone will be present. The proton on the carbon alpha to the carboxylate group will typically experience a slight upfield shift compared to the free acid due to the change in the electronic environment. For polymeric acids like HA and CS, the signals will be broader.
¹³C NMR:
DCHA Moiety: Signals for the cyclohexyl carbons will be observed in the aliphatic region, typically between ~24 and 55 ppm .
Carbohydrate Moiety: The signal for the carboxylate carbon (C=O) will be found in the range of 175-185 ppm . Other signals will correspond to the specific carbohydrate structure.
Applications in Research and Drug Development
The conversion of carbohydrate acids to their DCHA salts is not merely a matter of academic interest; it has significant practical applications:
Purification of Synthetic Intermediates: In the multi-step synthesis of carbohydrate-based drugs or complex oligosaccharides, DCHA salt formation can be used to purify key acidic intermediates.
Development of Analytical Standards: Crystalline DCHA salts, with their well-defined stoichiometry and stability, can serve as excellent primary standards for the quantification of carbohydrate acids in various matrices.
Facilitating Characterization: The improved solubility in certain NMR solvents (like DMSO-d₆) and the ability to grow single crystals for X-ray diffraction can greatly facilitate the structural elucidation of novel carbohydrate acids.
Drug Delivery and Formulation: While less common, the modification of a drug's salt form is a key strategy in pharmaceutical development.[3] The DCHA salt of a carbohydrate-based drug could potentially be explored to modify its dissolution rate, stability, or other formulation properties.
Conclusion
The formation of dicyclohexylammonium salts is a powerful and versatile technique for the purification, stabilization, and characterization of carbohydrate acids. By converting simple monosaccharides like D-glucuronic acid into highly crystalline materials and aiding in the handling of complex polymers like hyaluronic acid and chondroitin sulfate, this method provides significant advantages for researchers in both academic and industrial settings. The choice to form a DCHA salt should be considered a strategic step in any workflow involving acidic carbohydrates, enabling higher purity of materials and facilitating more reliable downstream applications.
Appendix: Detailed Experimental Protocols
Protocol 1: Synthesis of Dicyclohexylammonium D-glucuronate
Materials:
D-Glucuronic acid
Dicyclohexylamine (DCHA), reagent grade
Methanol, anhydrous
Diethyl ether, anhydrous
Vacuum filtration apparatus
Round-bottom flask and magnetic stirrer
Procedure:
Dissolution: In a 100 mL round-bottom flask, dissolve 1.94 g (10.0 mmol) of D-glucuronic acid in 20 mL of warm anhydrous methanol with gentle stirring.
Addition of DCHA: To the clear solution, slowly add 2.0 mL (1.81 g, 10.0 mmol) of dicyclohexylamine dropwise over 5 minutes at room temperature.
Crystallization: A white precipitate should begin to form almost immediately. Continue to stir the resulting slurry at room temperature for an additional 2 hours to ensure complete salt formation.
Enhancing Precipitation (Optional): If precipitation is slow or incomplete, cool the flask in an ice bath for 30 minutes. Alternatively, slowly add 20 mL of anhydrous diethyl ether as an anti-solvent until the solution becomes cloudy, then allow it to stand.
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with two small portions (10 mL each) of cold diethyl ether to remove any residual unreacted dicyclohexylamine.
Drying: Dry the product under high vacuum at 40°C for 4-6 hours to yield dicyclohexylammonium D-glucuronate as a fine white crystalline powder.
Characterization: Determine the melting point and acquire FTIR and NMR spectra to confirm the structure and purity of the salt.
References
Golobič, A., et al. (1999). Dicyclohexylammonium nitrate(III).
Wang, Z., et al. (2020).
Vasi, A. M., et al. (2014). Hyaluronic Acid: Preparation, Properties, Application in Biology and Medicine. IntechOpen.
Guiso, M. (2014). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 19(11), 17792-17830.
Ghadban, A., et al. (2009). Synthesis of glycosylamine uronic acids in aqueous solution: A NMR and mass spectrometry study.
Manna, D., et al. (2022). Competing C-4 and C-5-Acyl Stabilization of Uronic Acid Glycosyl Cations. Chemistry – A European Journal, 28(1), e202103441.
König, B., et al. (2006).
Chen, Y. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures. CUNY Academic Works.
Google Patents. (2016). CN105503638A - Sacubitril dicyclohexylamine salt, crystal form and preparation method of...
Chen, J., et al. (2016). Bioactivities, isolation and purification methods of polysaccharides from natural products: A review. Food Chemistry, 190, 1020-1029.
Shriver, Z. H., et al. (2007). Comparative glycomics of leukocyte glycosaminoglycans. The FEBS Journal, 274(21), 5657-5668.
Petkovic, M., et al. (2011). Solubility and solvation of monosaccharides in ionic liquids. Green Chemistry, 13(8), 2095-2103.
Nader, H. B., et al. (2004). Evolution of glycosaminoglycans: Comparative biochemical study. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 137(1), 1-13.
ResearchGate. (n.d.). Table 3 . Solubility of various carbohydrates in organic solvents/ILs. Available at: [Link]
Google Patents. (1950). US2520255A - Glucuronic acid synthesis.
Wakao, M., et al. (2015). Synthesis of a chondroitin sulfate disaccharide library and a GAG-binding protein interaction analysis. Bioorganic & Medicinal Chemistry Letters, 25(7), 1544-1548.
Ly, M., et al. (2013). Comparative glycomics of leukocyte glycosaminoglycans. The FEBS Journal, 280(10), 2451-2463.
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. Available at: [Link]
Lawrence, R., et al. (2012). Comparative Glycomics of Connective Tissue Glycosaminoglycans. Molecular & Cellular Proteomics, 11(10), 974-985.
Li, F., et al. (2010). Semi-synthesis of chondroitin sulfate-E from chondroitin sulfate-A.
Skidmore, M. A., et al. (2016). Disaccharide compositional analysis of chondroitin sulphate using WAX HILIC-MS with pre-column procainamide labelling. Analyst, 141(12), 3764-3772.
American Chemical Society. (2018). Hyaluronic acid. Available at: [Link]
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
Google Patents. (2016). US20160355533A1 - Crystalline Fosaprepitant Dicyclohexylamine Salt And Its Preparation.
Fallacara, A., et al. (2020). Hyaluronic Acid: The Influence of Molecular Weight on Structural, Physical, Physico-Chemical, and Degradable Properties of Biopolymer. Polymers, 12(8), 1807.
ResearchGate. (n.d.). Crystallization of Polysaccharides. Available at: [Link]
Mbous, Y. P., et al. (2017).
ResearchGate. (2025). Solution-state behaviour of algal mono-uronates evaluated by pure shift and compressive sampling NMR techniques. Available at: [Link]
ResearchGate. (n.d.). Preparation and Structure Analysis of Chondroitin Sulfate from Pig Laryngeal Cartilage. Available at: [Link]
GSC Online Press. (2024). FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms. Available at: [Link]
ResearchGate. (n.d.). FTIR spectra of biochemicals. carbohydrates (amylose and cellulose),... Available at: [Link]
Li, J., et al. (2020). 1H NMR determination of 1,3-dicyclohexylurea, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol). Analytical Methods, 12(3), 324-330.
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Angelis, Y. S., et al. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Molecules, 26(19), 5996.
GlycoData. (n.d.). Aqueous Solubility of Carbohydrates. Available at: [Link]
Solé, A., et al. (2014).
Zaro, B. W., et al. (2018). Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs.
Sinyayev, V. A., et al. (2021). THE THERMAL ANALYSIS OF THE LINEAR CARBOHYDRATES CONSTRUCTED OF GLUCOSE RINGS. Journal of Chemical Technology and Metallurgy, 56(4), 725-729.
Justiz-Vaillant, A. A., et al. (2023). Biochemistry, Glycosaminoglycans. In: StatPearls [Internet].
Structural Validation and Stability Analysis: FTIR Spectroscopy of Maltobionic Acid Dicyclohexylammonium Salt vs. Alternatives
As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization and long-term storage of polyhydroxy sugar acids. Maltobionic acid—a disaccharide derivative composed...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization and long-term storage of polyhydroxy sugar acids. Maltobionic acid—a disaccharide derivative composed of D-glucose and D-gluconic acid—is highly valued for its biocompatibility, solubility, and chelating properties[1]. However, in its free acid form, it is notoriously difficult to isolate as a pure, workable solid due to severe hygroscopicity and a strong propensity for spontaneous lactonization.
To circumvent this, converting the acid into Maltobionic Acid Dicyclohexylammonium Salt (MADC) is a field-proven stabilization strategy. This guide objectively compares the structural stability and Fourier Transform Infrared (FTIR) spectral performance of MADC against its free acid form and a structurally related epimer, Lactobionic Acid (LBA).
The Causality of Salt Selection: Why Dicyclohexylammonium?
Understanding the why behind reagent selection is critical for robust experimental design. Polyhydroxy acids exist in a dynamic equilibrium with their lactone forms when exposed to atmospheric moisture. This structural flux makes baseline analytical characterization nearly impossible.
By reacting free maltobionic acid with dicyclohexylamine (DCHA), we form MADC. The bulky, hydrophobic cyclohexyl rings of DCHA shield the highly polar ionic core, drastically reducing hygroscopicity and yielding a highly crystalline, stable solid. From an analytical perspective, this neutralization locks the molecule into its open-chain carboxylate form. FTIR spectroscopy is the ideal tool to validate this conversion, as it allows us to track the distinct vibrational shift from a protonated carboxylic acid to a deprotonated carboxylate anion[2].
Objective Spectral Comparison: MADC vs. Alternatives
When comparing MADC to Free Maltobionic Acid and Lactobionic Acid, the FTIR spectra reveal distinct functional group transformations that serve as markers for structural integrity.
The Carbonyl to Carboxylate Shift (The Primary Marker): Free maltobionic acid and lactobionic acid exhibit a sharp
C=O
stretching vibration at approximately 1720–1730 cm⁻¹ (specifically 1729 cm⁻¹ for LBA), which is the universal signature of a protonated carboxylic acid[3][4]. In MADC, this 1720 cm⁻¹ peak must be entirely absent. Instead, the deprotonated carboxylate (
COO−
) manifests as a strong asymmetric stretch at 1580–1620 cm⁻¹ and a symmetric stretch near 1380–1400 cm⁻¹[2].
Amine/Ammonium Signatures: The DCHA moiety in MADC introduces a broad ammonium (
NH2+
) stretching band that overlaps the O-H and C-H regions between 2800–3000 cm⁻¹. Additionally, a characteristic N-H bending vibration emerges, which often co-elutes with the asymmetric carboxylate stretch near 1620 cm⁻¹[2][5].
The Glycosidic Fingerprint: All three compounds share the robust C-O-C glycosidic linkage and C-O hydroxyl stretches in the 1030–1080 cm⁻¹ region. The preservation of this peak at ~1080 cm⁻¹ confirms that the delicate disaccharide backbone remains intact and does not degrade during the salt formation process[1][6].
Quantitative Data Summaries
The following table summarizes the critical FTIR peak assignments used to differentiate MADC from its unstable free acid counterparts.
Functional Group
Free Maltobionic Acid
Lactobionic Acid (LBA)
MADC (DCHA Salt)
O-H Stretch
3200–3500 cm⁻¹ (Broad)
3200–3550 cm⁻¹ (Broad)
3200–3400 cm⁻¹ (Overlapping)
C=O Stretch (Acid)
1720–1730 cm⁻¹ (Sharp)
1729 cm⁻¹ (Sharp)
Absent (Critical check)
COO⁻ Stretch (Asym)
Absent
Absent
1580–1620 cm⁻¹ (Strong)
COO⁻ Stretch (Sym)
Absent
Absent
1380–1400 cm⁻¹ (Medium)
N-H Bend /
NH2+
Absent
Absent
~1620 cm⁻¹ (Overlaps COO⁻)
C-O / C-O-C Stretch
1030–1080 cm⁻¹
1030–1080 cm⁻¹
1030–1080 cm⁻¹ (Intact)
Self-Validating Experimental Protocol: ATR-FTIR
Expert Insight: Traditional KBr pellet preparation is fundamentally flawed for hygroscopic polyhydroxy acids. The mechanical grinding process exposes the sample to atmospheric moisture, and KBr itself is hygroscopic. This invariably introduces a massive O-H stretching artifact at ~3400 cm⁻¹ and an H-O-H bending artifact at ~1640 cm⁻¹. The latter directly obscures the critical carboxylate and N-H bending regions. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandatory, self-validating standard for this workflow.
Step-by-Step Methodology:
System Calibration & Background: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample loading to account for ambient
CO2
and water vapor.
Sample Application: Deposit 2–5 mg of the crystalline MADC powder directly onto the center of the ATR crystal.
Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~70-80% of maximum torque). This ensures sufficient evanescent wave penetration into the crystalline lattice without crushing the crystal.
Spectral Acquisition: Run the sample scan using parameters identical to the background (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). The system will automatically subtract the background.
Self-Validation Check: Inspect the resulting spectrum. If a peak at 1720 cm⁻¹ is present, the salt formation is incomplete, or the sample has degraded back to the free acid. Verify the C-O-C stretch at ~1080 cm⁻¹ to ensure the sugar backbone is intact[6].
Mechanistic Workflow Diagram
The following diagram illustrates the logical relationship between sample state, stabilization, and spectral validation.
Workflow detailing the stabilization of maltobionic acid and subsequent ATR-FTIR spectral validation.
Chromatographic Separation of Maltobionic Acid: Dicyclohexylammonium Salt vs. Free Acid
Introduction: The Analytical Challenge Maltobionic acid (MBA) is an aldonic acid formed by the oxidation of maltose. It has garnered significant attention in the pharmaceutical and functional food industries for its abil...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge
Maltobionic acid (MBA) is an aldonic acid formed by the oxidation of maltose. It has garnered significant attention in the pharmaceutical and functional food industries for its ability to promote mineral absorption and act as an indigestible prebiotic[1],[2]. However, as a free acid, MBA is highly polar, hygroscopic, and prone to forming intractable syrups. To facilitate isolation, purification, and long-term stability, it is frequently synthesized and commercialized as a dicyclohexylammonium (DCHA) salt[3].
For analytical chemists and drug development professionals, differentiating between the free acid and the DCHA salt during method development is critical. Injecting the intact salt into a system optimized for the free acid will lead to catastrophic chromatographic failures, including column fouling and severe signal suppression.
Mechanistic Causality in Chromatographic Behavior
The divergence in chromatographic strategies stems entirely from the physicochemical properties of the target ions:
Free Maltobionic Acid (MBA⁻): As a highly polar, polyhydroxylated carbohydrate derivative, free MBA exhibits virtually no retention on standard reversed-phase (RP) C18 columns. It requires Hydrophilic Interaction Liquid Chromatography (HILIC)[4] or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)[1].
Dicyclohexylammonium (DCHA⁺) Counter-ion: The massive DCHA⁺ cation is highly hydrophobic and basic. If the DCHA salt is directly injected into an HPAEC or HILIC system, the DCHA⁺ cation acts as a strong, irreversible ion-pairing agent. It will bind to the stationary phase, drastically alter the retention times of the maltobionate anion, and cause severe baseline disturbances. Conversely, if the goal is to quantify the DCHA counter-ion, RP-HPLC is required. Because DCHA lacks a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) must be utilized[5].
Quantitative Data: Chromatographic Comparison
The following table summarizes the divergent chromatographic behaviors and system requirements for separating the two components of the MBA-DCHA salt.
Parameter
Free Maltobionic Acid (MBA⁻)
Dicyclohexylammonium (DCHA⁺)
Target Analyte Nature
Highly polar, polyhydroxylated anion
Bulky, hydrophobic, basic cation
Preferred Chromatographic Mode
HPAEC-PAD or HILIC
Reversed-Phase (RP-HPLC)
Column Chemistry
Anion-exchange (e.g., CarboPac) or Amino (e.g., NH2P-50)
C18 or C8
Mobile Phase Strategy
NaOH / NaOAc gradient (HPAEC) or ACN/Buffer (HILIC)
Acetonitrile / Water with TFA or Phosphate buffer
Detection Method
PAD, RI, or MS (negative ion mode)
ELSD, CAD, or UV (low wavelength ~210 nm)
Primary Challenge
Poor retention on C18; requires high pH stability
Strong retention; lacks chromophore; acts as an ion-pairing agent
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Cation-Exchange Conversion (DCHA Salt to Free Acid)
Before analyzing the maltobionate anion via HILIC or HPAEC, the DCHA⁺ cation must be removed to protect the analytical column.
Preparation: Weigh 50 mg of MBA-DCHA salt and dissolve it in 10 mL of deionized water (18.2 MΩ·cm).
Resin Conditioning: Prepare a strong cation-exchange SPE cartridge (e.g., Dowex 50W-X8, H⁺ form). Condition with 5 mL of methanol followed by 10 mL of water.
Elution: Load 2 mL of the MBA-DCHA solution onto the cartridge. Collect the eluate at a flow rate of 1 mL/min. The bulky DCHA⁺ is retained on the resin, while the free MBA⁻ passes through.
Wash: Wash the cartridge with 3 mL of water. Combine the wash with the eluate and dilute to a final volume of 10 mL.
Self-Validation Check: Measure the pH of the final eluate. A drop in pH (typically < 3.5) confirms the successful exchange of DCHA⁺ for H⁺. Additionally, a quick RP-HPLC-ELSD run of the eluate should show an absence of the late-eluting DCHA peak.
Protocol 2: HPAEC-PAD Analysis of Free MBA
This method provides maximum sensitivity for the free acid without requiring derivatization[1].
Column: Dionex CarboPac PA1 (250 × 4.0 mm) with a guard column.
Mobile Phase:
Eluent A: 100 mM NaOH.
Eluent B: 100 mM NaOH containing 200 mM Sodium Acetate.
Gradient: 0–5 min (100% A); 5–35 min (0 to 100% B).
Parameters: Flow Rate at 1.0 mL/min; Column Temperature at 30 °C.
Detection: Pulsed Amperometric Detection (PAD) utilizing a gold working electrode.
Self-Validation Check (System Suitability): Inject a standard mixture of maltose (the synthetic precursor) and maltobionic acid. Resolution (
Rs
) must be > 2.0. Maltose should elute significantly earlier than the negatively charged maltobionic acid under the acetate gradient.
Protocol 3: HILIC Analysis of Free MBA
For routine QC where HPAEC-PAD is unavailable, HILIC offers a robust alternative[4],[6].
Mobile Phase: Acetonitrile / 50 mM Sodium Acetate (pH 10.5) in a 68:32 (v/v) ratio.
Parameters: Flow Rate at 1.0 mL/min; Column Temperature at 35 °C.
Detection: Refractive Index (RI) or ELSD.
Self-Validation Check: Run a calibration curve from 1 to 4 mg/mL. The linearity (
R2
) must be
≥
0.999. If peak tailing occurs, it indicates incomplete removal of DCHA⁺ from the sample preparation step.
Decision Workflow
Workflow for the chromatographic separation of Maltobionic Acid DCHA salt vs Free Acid.
References
Analysis of Maltobionic Acid in Yogurt Drink (NH2P-50 4E). Shodex HPLC Columns.
In Vitro Utilization Characteristics of Maltobionic Acid and Its Effects on Bowel Movements in Healthy Subjects. Journal of Applied Glycoscience.
Bioproduction and applications of aldobionic acids with a focus on maltobionic and cellobionic acid. Bioprocess and Biosystems Engineering.
Maltobionic Acid Dicyclohexylammonium Salt proper disposal procedures
Operational Safety and Disposal Directives: Maltobionic Acid Dicyclohexylammonium Salt Maltobionic acid is a polyhydroxy bionic acid widely utilized in drug development as an excipient, stabilizer, and antioxidant[1]. Wh...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Disposal Directives: Maltobionic Acid Dicyclohexylammonium Salt
Maltobionic acid is a polyhydroxy bionic acid widely utilized in drug development as an excipient, stabilizer, and antioxidant[1]. While the parent acid is generally benign and non-hazardous[2], the isolation and stabilization of this compound often utilize dicyclohexylamine to form Maltobionic Acid Dicyclohexylammonium Salt (CAS: 41092-97-1)[1].
As a Senior Application Scientist, I must emphasize that the presence of the dicyclohexylammonium (DCHA) counterion fundamentally alters the toxicological and environmental profile of the material. DCHA salts are known to be highly toxic to aquatic ecosystems and can cause severe skin, eye, and respiratory irritation[3][4]. Consequently, standard sink disposal is strictly prohibited. This guide provides drug development professionals with validated, step-by-step protocols for the safe handling, spill containment, and terminal disposal of this compound.
Part 1: Physicochemical & Hazard Profile
Understanding the quantitative and qualitative hazards of the compound is the first step in designing a fail-safe disposal strategy.
Part 2: Mechanistic Rationale for Disposal Protocols
Why can't we wash this down the drain?
Maltobionic acid itself is highly water-soluble and biodegradable. However, the DCHA counterion resists rapid environmental degradation and exhibits significant aquatic toxicity[4]. When introduced into municipal wastewater, DCHA can disrupt microbial ecosystems in water treatment facilities and persist in effluent. Therefore, the overarching principle of this protocol is zero environmental discharge [5][6]. All waste must be routed to controlled incineration featuring flue gas scrubbing to neutralize the toxic nitrogenous byproducts (NOx) generated during the combustion of the amine salt[6].
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Accidental Spill Containment and Recovery
Causality Focus: The primary risk during a spill is the aerosolization of the fine powder, leading to respiratory exposure and widespread surface contamination. Water should not be used initially, as it will dissolve the salt, mobilize the DCHA, and increase the surface area of contamination[6][7].
Evacuation and Isolation: Immediately restrict access to the spill area. Ensure local exhaust ventilation is active to capture airborne particulates[5][8].
PPE Donning: Responders must don chemical impermeable gloves, tightly fitting safety goggles (EN 166 or NIOSH approved), and a particulate respirator (N95/P100) to prevent inhalation of the amine salt dust[5][6].
Mechanical Dry Recovery: Using non-sparking tools, carefully sweep or shovel the solid material into a compatible, sealable high-density polyethylene (HDPE) waste container[6][7].
Self-Validation Step: Inspect the spill zone with a high-intensity flashlight held at a low angle to the floor. This casts shadows on residual dust, verifying that 100% of the dry powder has been collected before proceeding to wet cleaning.
Secondary Decontamination: Only after dry recovery is complete, wash the affected area with soap and water[2][6].
Critical Constraint: Do not route this wash water to the drain. Use chemical absorbent pads to collect the wash water and place the saturated pads into the solid waste container[9].
SOP 2: Routine Laboratory Waste Disposal
Causality Focus: Proper segregation prevents unwanted acid-base reactions in mixed waste streams that could prematurely liberate free dicyclohexylamine—a volatile and highly toxic liquid.
Segregation: Strictly separate solid powder waste from aqueous solutions containing the salt. Do not mix with heavy metal waste or strong oxidizers.
Containment: Store waste in tightly closed, clearly labeled containers in a cool, dry, and well-ventilated area[5][6].
Self-Validation Step (Aqueous Waste): Before sealing an aqueous waste container, verify the pH. DCHA solutions are inherently basic. A stable, mildly basic pH confirms the presence of the amine salt and ensures it hasn't been inadvertently mixed with strong acids, preventing exothermic neutralization and dangerous pressure buildup in the sealed container.
Terminal Destruction: Transfer the sealed containers to a licensed chemical waste disposal contractor. The mandated destruction method is controlled incineration equipped with flue gas scrubbing[6]. This ensures the complete thermal oxidation of the carbon skeleton and the neutralization of nitrogen oxides derived from the DCHA moiety.
Part 4: Operational Workflow Visualization
Decision matrix and operational workflow for the containment and disposal of DCHA salts.
References
Maltobionic Acid - SAFETY DATA SHEET. Avena Lab / Farmadria DOO. Available at:[Link]
Maltobionic acid SDS of Manufacturers. Anmol Chemicals. Available at: [Link]
Maltobionic Acid - Safety Data Sheet. ChemicalBook. Available at: [Link]
Safety data sheet: Hyperforin / Adhyperforin Dicyclohexylammonium salt. Carl ROTH. Available at: [Link]
Maltobionic Acid | 41092-97-1. ChemicalBook. Available at:[Link]
Personal protective equipment for handling Maltobionic Acid Dicyclohexylammonium Salt
As a Senior Application Scientist, I frequently observe a critical safety disconnect in drug development and analytical laboratories: the underestimation of hazards associated with organic acid salts. Maltobionic acid is...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe a critical safety disconnect in drug development and analytical laboratories: the underestimation of hazards associated with organic acid salts.
Maltobionic acid is a benign, naturally derived polyhydroxy bionic acid widely researched for its antioxidant, metal-chelating, and moisturizing properties in pharmaceuticals and cosmetics[1][2]. However, because free maltobionic acid is highly hygroscopic and difficult to handle, it is frequently synthesized and supplied as Maltobionic Acid Dicyclohexylammonium Salt (CAS 41092-97-1) to create a stable, weighable solid[3].
The Causality of the Hazard: The safety profile of this compound is entirely dictated by its counter-ion. Dicyclohexylamine (DCHA) is a highly corrosive, toxic secondary amine[4]. When you handle this salt, you are handling a compound that can cause severe skin burns, irreversible eye damage, and catastrophic aquatic toxicity upon dissociation[4][5].
The following self-validating protocols provide the essential engineering controls, Personal Protective Equipment (PPE) specifications, and operational workflows required to handle this reagent safely.
Quantitative Hazard Data & PPE Specifications
Understanding the mechanistic action of the DCHA counter-ion is essential for selecting the correct protective barriers.
Hazard Class
Regulatory Classification
Causality / Mechanism
Required PPE Specification
Skin Corrosion
Skin Corr. 1B (H314)
DCHA is a strongly basic amine that rapidly hydrolyzes lipids in the stratum corneum, causing deep chemical burns[4].
Double nitrile gloves (≥0.11 mm thickness); Impervious lab coat[6].
Eye Damage
Eye Dam. 1 (H318)
Contact with DCHA dust or solutions causes immediate, irreversible corneal protein denaturation[4].
Tight-fitting safety goggles (EN 166/ANSI Z87.1); Face shield for solutions[7].
Acute Toxicity
Acute Tox. 3/4 (Oral/Dermal)
Systemic absorption of the amine leads to toxicity; inhalation of dust causes respiratory tract burns[4][5].
N95/P100 particulate respirator when handling dry powder outside a hood[7][8].
Aquatic Toxicity
Aquatic Acute 1 (H400)
DCHA disrupts cellular membranes of aquatic organisms, causing high mortality at low concentrations[5].
Zero-drain policy. Collect all aqueous waste for licensed chemical incineration[9].
Phase 1: Mandatory PPE Donning Protocol
Do not rely on standard laboratory attire. The high basicity of the DCHA moiety requires a deliberate, step-by-step donning process to ensure a self-validating safety barrier.
Inspect and Don Hand Protection: Inspect nitrile gloves for micro-tears. Don a primary pair of nitrile gloves, followed by a secondary outer pair[6]. Causality: If the outer glove is breached by a concentrated DCHA solution, the inner glove provides a critical temporal window to safely abort the procedure and doff the contaminated layer without skin exposure.
Secure Body Protection: Don a fully buttoned, impervious laboratory coat. Ensure sleeves overlap the inner glove cuffs to prevent exposed skin at the wrists[7].
Apply Eye/Face Protection: Don tight-fitting chemical splash goggles. Standard safety glasses with side shields are insufficient, as fine DCHA salt dust can aerosolize and bypass loose frames[6][7].
Respiratory Protection: If a chemical fume hood is unavailable or if you are cleaning a spill, don a fitted N95 or P100 particulate respirator to prevent inhalation of corrosive dust[7][8].
The greatest risk of exposure occurs during the transfer of the dry powder and its subsequent dissolution, where the toxic DCHA counter-ion dissociates into the solvent.
Engineering Controls: Conduct all weighing and transfer operations inside a certified chemical fume hood with an optimal face velocity (typically 80–100 fpm)[7][8].
Anti-Static Transfer: Use anti-static weigh boats and grounded spatulas. Causality: DCHA salts are often fine, static-prone powders. Static discharge can cause the powder to aerosolize, creating a severe inhalation hazard[6][7].
Controlled Dissolution: Slowly add the Maltobionic Acid DCHA salt to your aqueous buffer or solvent. Causality: The dissociation of the basic DCHA amine into water can cause localized pH spikes and mild exothermic reactions. Stir continuously to prevent high localized concentrations of the corrosive amine.
Decontamination: After weighing, wipe down the balance and hood surfaces with a damp disposable cloth. Do not dry sweep, as this generates hazardous dust[6][7].
Phase 3: Spill Response and Disposal Plan
Because DCHA is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1), strict environmental containment is mandatory[5].
Solid Spills: Never use a broom. Gently cover the spilled powder with damp paper towels to suppress dust, then carefully scoop the material into a hazardous waste container[6][7].
Liquid Spills: If a solution containing the dissociated salt spills, neutralize the area carefully with a weak acid (e.g., 1% citric acid) to neutralize the basic DCHA, absorb with an inert material like vermiculite, and collect for disposal.
Zero-Drain Disposal Policy: Never dispose of Maltobionic Acid DCHA salt solutions down the sink. All contaminated materials, gloves, and aqueous waste must be segregated into clearly labeled, tightly closed containers designated for basic/corrosive organic waste[9].
Final Handover: Transfer the sealed containers to a licensed professional waste disposal service for high-temperature incineration[9].
System Logic: Handling and Dissociation Workflow
The following diagram illustrates the critical pathway from handling the stable salt to managing the divergent safety profiles of its dissociated ions.
Workflow for handling and safe disposal of Maltobionic Acid DCHA Salt and its toxic counter-ion.
References
Safety Data Sheet: Hyperforin / Adhyperforin Dicyclohexylammonium salt. Carl ROTH. [Link]